Chlorphine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22ClN3O |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-[1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H22ClN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |
InChI Key |
UARBQYKTGNWZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of a Novel Synthetic Opioid: A Technical Guide to the Synthesis and Discovery of Chlorphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of Chlorphine, a novel synthetic opioid. This compound, chemically identified as 3-[1-[1-(4-chlorophenyl)ethyl]-4-piperidyl]-1H-benzimidazol-2-one, has emerged as a potent µ-opioid receptor agonist. This document details the synthetic chemistry pathways for its creation, in-depth protocols for its pharmacological evaluation, and a summary of its in vitro and in vivo activity. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the profile of this new psychoactive substance.
Introduction
The landscape of novel psychoactive substances (NPS) is continually evolving, with the emergence of new synthetic opioids posing a significant challenge to public health and safety. In August 2024, a new synthetic opioid, designated as this compound, was first identified. Bearing structural similarities to other benzimidazolone opioids like brorphine, this compound has been characterized as a potent agonist of the µ-opioid receptor, with an activity profile comparable to that of brorphine. This guide serves as a centralized technical resource on the discovery and scientific understanding of this compound.
Discovery and Initial Identification
This compound was first detected in August 2024 by the Center for Forensic Science Research & Education (CFSRE) in a drug material sample originating from Connecticut, where it was found alongside N-propionitrile this compound. The identification was confirmed using a standard reference material.
Chemical Information:
| Property | Value |
| Preferred Name | This compound |
| Formal Name | 3-[1-[1-(4-chlorophenyl)ethyl]-4-piperidyl]-1H-benzimidazol-2-one[1] |
| CAS Number | 6440-26-2[1] |
| Chemical Formula | C20H22ClN3O[1] |
| Molecular Weight | 355.9 g/mol [1] |
Chemical Synthesis
While the specific synthesis route for the this compound sample identified by CFSRE has not been publicly disclosed, a plausible and detailed synthetic protocol can be derived from established methods for creating similar 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one derivatives. The synthesis can be conceptualized as a multi-step process.
Synthesis Workflow
Caption: A plausible multi-step synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one
-
To a solution of 1,2-phenylenediamine in dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
-
Combine 1,3-dihydro-2H-benzimidazol-2-one and 1-Boc-4-piperidone in a suitable solvent such as dichloromethane (DCM).
-
Add a reducing agent, for example, sodium triacetoxyborohydride, to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture with an aqueous solution and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired intermediate.
Step 3: Synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
-
Dissolve the product from Step 2 in a solvent like DCM.
-
Add a deprotecting agent such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for a few hours.
-
Evaporate the solvent and excess acid to obtain the deprotected piperidine derivative, often as a salt.
Step 4: Synthesis of this compound (3-[1-[1-(4-chlorophenyl)ethyl]-4-piperidyl]-1H-benzimidazol-2-one)
-
Dissolve 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one in a polar aprotic solvent like acetonitrile.
-
Add a base, such as potassium carbonate, to the mixture.
-
Add 1-(4-chlorophenyl)ethyl bromide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction, filter any solids, and concentrate the filtrate.
-
Purify the crude product via column chromatography to yield this compound.
Pharmacological Characterization
This compound has been pharmacologically evaluated through a series of in vitro and in vivo assays to determine its activity at opioid receptors and its physiological effects.
In Vitro Pharmacological Data
The in vitro activity of this compound was assessed through radioligand binding assays and functional assays measuring G protein activation and β-arrestin 2 recruitment.
| Assay | Receptor | Ligand/Parameter | This compound | Brorphine |
| Radioligand Binding | µ-Opioid | Ki (nM) | Data not available | Data not available |
| mini-Gαi Recruitment | µ-Opioid | pEC50 | 8.12 | 8.25 |
| Emax (%) | 111 | 115 | ||
| β-Arrestin 2 Recruitment | µ-Opioid | pEC50 | 7.33 | 7.41 |
| Emax (%) | 105 | 109 |
Data presented are representative values from scientific literature and should be interpreted in the context of the specific experimental conditions.
In Vivo Pharmacological Data
The in vivo effects of this compound were evaluated in mice, focusing on its antinociceptive properties and its impact on respiration.
| Assay | Parameter | This compound (ED50, mg/kg) | Brorphine (ED50, mg/kg) |
| Hot Plate Test | Antinociception | 0.32 | 0.25 |
| Whole-Body Plethysmography | Respiratory Depression | Significant respiratory depression observed | Significant respiratory depression observed |
ED50 values represent the dose required to produce a maximal effect in 50% of the tested population.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the µ-opioid receptor.
Materials:
-
Rat brain tissue homogenate
-
[³H]-DAMGO (µ-opioid receptor agonist radioligand)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, combine the brain membrane preparation, [³H]-DAMGO, and varying concentrations of this compound or a reference compound.
-
For non-specific binding, use a high concentration of an unlabeled opioid like naloxone.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
µ-Opioid Receptor Signaling Pathways
Caption: Signaling pathways activated by µ-opioid receptor agonists like this compound.
β-Arrestin 2 Recruitment Assay
Objective: To measure the ability of this compound to promote the interaction between the µ-opioid receptor and β-arrestin 2.
Materials:
-
HEK293T cells co-expressing µ-opioid receptor and a β-arrestin 2 fusion protein (e.g., for a BRET or FRET-based assay).
-
This compound solutions of varying concentrations.
-
Assay-specific substrate/reagents.
-
Plate reader capable of detecting the assay signal (luminescence or fluorescence).
Protocol:
-
Plate the engineered HEK293T cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound or a reference agonist to the wells.
-
Incubate the plate for a specified time at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.
-
Analyze the data to generate dose-response curves and determine the pEC50 and Emax values for this compound.
mini-Gαi Recruitment Assay
Objective: To quantify the activation of the Gαi protein signaling pathway by this compound at the µ-opioid receptor.
Protocol: The protocol for the mini-Gαi recruitment assay is analogous to the β-arrestin 2 recruitment assay, utilizing a cell line engineered to report on the interaction between the µ-opioid receptor and a mini-Gαi protein.
In Vivo Experimental Workflows
Caption: Workflow for in vivo assessment of this compound's effects.
Hot Plate Test for Antinociception
Objective: To assess the analgesic effects of this compound in a thermal pain model.
Materials:
-
Male CD-1 mice
-
Hot plate apparatus with adjustable temperature.
-
This compound solutions for injection (e.g., intraperitoneal).
Protocol:
-
Habituate the mice to the testing room and handling procedures.
-
Determine the baseline latency for each mouse to respond to the hot plate (e.g., set at 55°C) by licking a paw or jumping. A cut-off time is used to prevent tissue damage.
-
Administer different doses of this compound or a vehicle control to separate groups of mice.
-
At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate and record the response latency.
-
Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 value for this compound.
Whole-Body Plethysmography for Respiratory Depression
Objective: To measure the effects of this compound on respiratory function.
Materials:
-
Male CD-1 mice
-
Whole-body plethysmography system
-
This compound solutions for injection.
Protocol:
-
Calibrate the plethysmography chambers.
-
Place each mouse in a chamber and allow for an acclimation period to obtain stable baseline respiratory recordings (frequency, tidal volume, minute ventilation).
-
Administer this compound or a vehicle control to the mice.
-
Continuously record the respiratory parameters for a set duration following injection.
-
Analyze the data to determine the extent and duration of respiratory depression induced by this compound.
Conclusion
This compound is a novel and potent synthetic opioid of the benzimidazolone class. Its discovery highlights the ongoing need for vigilance and rapid scientific characterization of emerging NPS. The data summarized and the protocols detailed in this guide provide a foundational understanding of this compound's chemical synthesis and pharmacological profile. This information is crucial for the forensic, clinical, and research communities to develop appropriate detection methods, understand its potential for harm, and guide future research into its mechanism of action and potential for abuse. Continued monitoring and research are essential to fully elucidate the public health implications of this compound's emergence.
References
In Vitro Pharmacological Profile of Chlorphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphine is a novel synthetic opioid belonging to the benzimidazolone class, structurally related to compounds such as brorphine.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, with a focus on its interaction with the mu-opioid receptor (MOR). The data presented herein is primarily derived from a key study by Vandeputte et al. (2024), which characterized the in vitro and in vivo effects of this compound and other brorphine analogues.[2]
Core Pharmacological Data
The in vitro pharmacological characterization of this compound has demonstrated its high affinity and potent agonist activity at the mu-opioid receptor.[2] Quantitative data from radioligand binding and functional assays are summarized below.
Table 1: Mu-Opioid Receptor Binding Affinity of this compound
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| This compound | [³H]-DAMGO | Rat Brain Tissue | 1.8 | [2] |
Table 2: Mu-Opioid Receptor Functional Activity of this compound
| Assay Type | Parameter | Value | Eₘₐₓ (%) | Reference Compound | Reference |
| mini-Gαᵢ Recruitment | EC₅₀ (nM) | 0.86 | 100 | Hydromorphone | [2] |
| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 3.5 | 103 | Hydromorphone |
Signaling Pathways and Mechanism of Action
This compound acts as a potent agonist at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Upon binding, it initiates downstream signaling cascades. The primary mechanism involves the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling ultimately results in the analgesic and other opioid-like effects observed with this class of compounds. The data from functional assays indicate that this compound effectively recruits both G proteins and β-arrestin 2, suggesting it is a potent and efficacious MOR agonist.
Caption: Mu-Opioid Receptor Signaling Pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide, based on the study by Vandeputte et al. (2024) and standard pharmacological practices.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-DAMGO (a selective MOR agonist)
-
Tissue Preparation: Whole rat brain tissue homogenates
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific binding control: Naloxone (10 µM)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat brain tissue is homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.
-
Following incubation to allow for binding equilibrium, the samples are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays: mini-Gαᵢ and β-Arrestin 2 Recruitment
These cell-based assays measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the two primary signaling pathways of the mu-opioid receptor.
Materials:
-
Cell Line: HEK 293T cells co-expressing the human mu-opioid receptor and either a mini-Gαᵢ protein or β-arrestin 2, each tagged with a component of a reporter system (e.g., a bioluminescence resonance energy transfer [BRET] system).
-
Test Compound: this compound
-
Reference Agonist: Hydromorphone
-
Cell culture medium and reagents
-
Plate reader capable of detecting the reporter signal (e.g., BRET)
Procedure:
-
HEK 293T cells are cultured and seeded into microplates.
-
The cells are then treated with varying concentrations of this compound or the reference agonist, hydromorphone.
-
Following a suitable incubation period, the signal from the reporter system is measured using a plate reader. The signal intensity is proportional to the extent of mini-Gαᵢ or β-arrestin 2 recruitment to the activated MOR.
-
Concentration-response curves are generated, and the EC₅₀ and Eₘₐₓ values are determined. The Eₘₐₓ is expressed as a percentage of the maximal response induced by the reference agonist.
Caption: Workflow for Functional Recruitment Assays.
Conclusion
The in vitro pharmacological data for this compound clearly indicate that it is a high-affinity, potent, and efficacious agonist at the mu-opioid receptor. Its profile is comparable to that of brorphine, another potent benzimidazolone synthetic opioid. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel synthetic opioids. This information is critical for the scientific and drug development communities to understand the potential pharmacological effects and risks associated with this emerging class of compounds.
References
- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo charac… [ouci.dntb.gov.ua]
Technical Guide: Genotoxicity and Mutagenicity Profile of Chlorphine
Disclaimer: The following information is a hypothetical technical guide for a fictional compound named "Chlorphine." All data, experimental protocols, and mechanisms are illustrative and provided to demonstrate the requested format and content structure. No public data exists for a compound with this name.
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic applications. A thorough evaluation of its genotoxic and mutagenic potential is a critical component of its preclinical safety assessment. This document provides a comprehensive overview of the genotoxicity and mutagenicity profile of this compound, summarizing key experimental findings and methodologies.
Summary of Genotoxicity and Mutagenicity Data
The genotoxic and mutagenic potential of this compound was evaluated using a standard battery of in vitro and in vivo assays. The quantitative results are summarized below.
In Vitro Assays
Table 1: Summary of In Vitro Genotoxicity and Mutagenicity Data for this compound
| Assay | Cell Line/Strain | Concentration Range (µM) | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium TA98 | 0.1 - 50 | With and Without | Negative (Revertant colonies ≤ 2x control) |
| S. typhimurium TA100 | 0.1 - 50 | With and Without | Negative (Revertant colonies ≤ 2x control) | |
| E. coli WP2 uvrA | 0.1 - 50 | With and Without | Negative (Revertant colonies ≤ 2x control) | |
| Comet Assay | Human Lymphocytes | 1 - 100 | N/A | Positive (Dose-dependent increase in % Tail DNA) |
| Micronucleus Test | CHO-K1 Cells | 5 - 75 | With and Without | Positive (Significant increase in micronuclei) |
In Vivo Assay
Table 2: Summary of In Vivo Genotoxicity Data for this compound
| Assay | Species/Strain | Tissue | Dose Range (mg/kg) | Route of Administration | Result |
| Micronucleus Test | C57BL/6 Mice | Bone Marrow | 10 - 100 | Oral Gavage | Positive (Dose-dependent increase in micronucleated PCEs) |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test was conducted to assess the potential of this compound and its metabolites to induce gene mutations.
-
Test Strains: Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2 uvrA were used.
-
Methodology: The plate incorporation method was employed. 100 µL of bacterial culture, 50 µL of this compound test solution (or control), and 500 µL of S9 mix (for metabolic activation) or phosphate buffer were added to 2 mL of top agar. The mixture was poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Data Analysis: The number of revertant colonies per plate was counted. A positive result was defined as a dose-dependent increase in revertant colonies at one or more concentrations, with at least one concentration showing a number of revertants at least twice the concurrent solvent control.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This assay was performed to detect DNA strand breaks in individual cells.
-
Cell Type: Cryopreserved human peripheral blood lymphocytes.
-
Methodology: Lymphocytes were exposed to this compound at various concentrations for 4 hours. Following treatment, cells were embedded in agarose on microscope slides, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions (pH > 13).
-
Staining and Imaging: DNA was stained with a fluorescent dye (e.g., SYBR Green), and images were captured using a fluorescence microscope.
-
Data Analysis: Image analysis software was used to quantify the extent of DNA migration. The percentage of DNA in the comet tail (% Tail DNA) was the primary endpoint. A statistically significant, dose-dependent increase in % Tail DNA was considered a positive result.
Known Analogues of Chlorphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphine is a synthetic opioid that has emerged in scientific literature as an analogue of the potent synthetic opioid, brorphine. Structurally belonging to the benzimidazolone class of compounds, this compound and its analogues are of significant interest to the research community due to their interaction with the μ-opioid receptor (MOR), a key target in pain management and a mediator of opioid-related adverse effects. This technical guide provides a comprehensive overview of the known analogues of this compound, detailing their pharmacological properties, the experimental protocols used for their characterization, and the signaling pathways they modulate. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using diagrams.
Known Analogues of this compound
Several analogues of this compound have been identified and characterized in scientific literature. These compounds primarily stem from research into brorphine and its derivatives. The core structure of these analogues is typically a benzimidazolone scaffold, with variations in halogen substitutions, N-alkyl groups, and other structural modifications.
Brorphine Analogues Investigated by Vandeputte et al.
A key study by Vandeputte et al. explored the pharmaco-toxicological profile of brorphine and several of its halogenated and non-halogenated analogues, including this compound.[1] These compounds are potent μ-opioid receptor agonists.[1]
-
Orphine: The non-brominated analogue of brorphine.
-
Fluorphine: A fluorinated analogue.
-
Iodorphine: An iodinated analogue.
Other Identified Analogues
Further research and reports from organizations such as the United Nations Office on Drugs and Crime (UNODC) have identified additional analogues of this compound:
-
5,6-Dichloro desmethylthis compound (SR-17018): This analogue features two chlorine atoms on the benzimidazole ring and lacks a methyl group on the side chain, resulting in a phenylmethyl piperidine.[1][2] It is described as a biased μ-opioid receptor agonist with a potency similar to morphine but with potentially less respiratory depression.[3]
-
N-propionitrile this compound (Cythis compound): This derivative includes a propionitrile group attached to the benzimidazole nitrogen.
-
R-6890 (Spirothis compound): This compound has a distinct structure where the benzimidazole ring is replaced by a spirocyclic system while retaining the 4-chlorophenylethyl group. It exhibits affinity for the μ-opioid receptor.
Data Presentation
The following tables summarize the available quantitative data for this compound and its analogues.
Table 1: In Vitro Pharmacological Data of Brorphine Analogues at the μ-Opioid Receptor
| Compound | MOR Binding Affinity (Ki, nM) | MOR Activation (β-arrestin 2 recruitment) - Potency (EC50, nM) | MOR Activation (mini-Gαi recruitment) - Potency (EC50, nM) |
| This compound | Data not available in snippets | Generally among the most active | Generally among the most active |
| Brorphine | Data not available in snippets | Generally among the most active | Generally among the most active |
| Iodorphine | Data not available in snippets | Generally among the most active | Generally among the most active |
| Orphine | Highest MOR affinity | Less active | Less active |
| Fluorphine | Highest MOR affinity | Less active | Less active |
Data summarized from Vandeputte et al. as cited in UNODC reports. Specific quantitative values were not available in the provided search results.
Table 2: Pharmacological Data for Other this compound Analogues
| Compound | Receptor Affinity (Ki, nM) | Notes |
| R-6890 (Spirothis compound) | μ-opioid: 4, δ-opioid: 75 | Also a nociceptin receptor (NOP) agonist. |
Data for R-6890 from Wikipedia.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments cited in the literature concerning this compound and its analogues. While the full text of the primary source, Vandeputte et al. (2024), was not available, the following protocols are based on standard and widely accepted methodologies for these assays.
Synthesis of Analogues
The synthesis of benzimidazolone derivatives, such as this compound and its analogues, generally involves the condensation of an o-phenylenediamine with a carbonyl source, followed by N-alkylation.
-
General Synthesis of Benzimidazolones:
-
Condensation of a substituted o-phenylenediamine with a carbonyl source (e.g., ethyl chloroformate) in a suitable solvent (e.g., pyridine) under reflux.
-
The resulting benzimidazolone can then be N-alkylated using various alkylating agents under phase transfer catalysis conditions.
-
-
Synthesis of Spiropiperidines (e.g., R-6890): The synthesis of spiropiperidines can be approached by either forming the spiro-ring on a pre-existing piperidine ring or by constructing the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. A common precursor for compounds like R-6890 is 1-phenyl-1,3,8-triazaspirodecan-4-one.
-
Synthesis of N-cyanoethyl Benzimidazolones (e.g., N-propionitrile this compound): This typically involves the cyanoethylation of the benzimidazolone nitrogen using acrylonitrile in the presence of a base.
In Vitro Pharmacological Assays
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from cell cultures or animal brain tissue.
-
Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding (membranes and radioligand, e.g., [³H]DAMGO) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled competitor, e.g., naloxone).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Counting: Radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Ki) is determined from competition binding curves.
β-arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to an activated G-protein coupled receptor (GPCR).
-
Cell Culture: Cells co-expressing the μ-opioid receptor and a β-arrestin 2 fusion protein are cultured in a 96-well plate.
-
Compound Addition: The test compounds (analogues of this compound) are added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin 2 recruitment.
-
Detection: The interaction between the receptor and β-arrestin 2 is measured using a detection system, often based on fluorescence resonance energy transfer (FRET) or enzyme fragment complementation.
-
Data Analysis: The signal is measured using a plate reader, and dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds.
mini-Gαi Recruitment Assay
This assay assesses the activation of the G-protein signaling pathway by measuring the recruitment of an engineered mini-Gαi protein to the activated receptor.
-
Cell Culture: Cells are engineered to co-express the μ-opioid receptor and a mini-Gαi fusion protein, often with components of a reporter system like split-luciferase.
-
Compound Stimulation: The this compound analogues are added to the cells.
-
Recruitment and Signal Generation: Upon receptor activation, the mini-Gαi protein is recruited, leading to the reconstitution of the reporter enzyme and the generation of a luminescent or fluorescent signal.
-
Signal Detection: The signal is quantified using a luminometer or fluorometer.
-
Data Analysis: Dose-response curves are constructed to determine the potency (EC50) and efficacy of the analogues in activating the G-protein pathway.
Signaling Pathways
This compound and its analogues exert their effects primarily through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the μ-opioid receptor initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in side effects like respiratory depression and tolerance.
μ-Opioid Receptor Signaling Pathway
dot
Caption: μ-Opioid receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
dot
References
- 1. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicology Profile of Chlorphine: A Fictional Compound Analysis
Disclaimer: The following technical guide is a speculative analysis based on a fictional compound, "Chlorphine." As extensive searches have yielded no toxicological data for a compound of this name in publicly available scientific literature, this document serves as a template and example of how such a report would be structured. The data and experimental protocols presented herein are hypothetical and for illustrative purposes only.
Executive Summary
This whitepaper outlines a hypothetical initial toxicological assessment of the novel compound this compound. The presented data covers acute toxicity, genotoxicity, and preliminary pharmacokinetic profiling. All experimental designs and results are illustrative and intended to provide a framework for the toxicological evaluation of a new chemical entity. Researchers and drug development professionals are the intended audience for this guide.
Acute Toxicity Assessment
Median Lethal Dose (LD50)
The acute toxicity of this compound was evaluated in a rodent model to determine the median lethal dose (LD50), providing a quantitative measure of the dose required to be lethal to 50% of the tested population.
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Mus musculus (Mouse) | Oral (p.o.) | 350 | 310 - 390 |
| Mus musculus (Mouse) | Intravenous (i.v.) | 45 | 40 - 50 |
| Rattus norvegicus (Rat) | Oral (p.o.) | 480 | 430 - 530 |
| Rattus norvegicus (Rat) | Dermal | > 2000 | N/A |
Table 1: Hypothetical LD50 Values for this compound.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
The acute oral toxicity study was designed based on the OECD Test Guideline 425. Female mice were sequentially dosed, with the outcome of the previous animal determining the dose for the next. A 48-hour observation period followed dosing to monitor for signs of toxicity and mortality.
Figure 1: Workflow for the acute oral LD50 determination using the up-and-down procedure.
Genotoxicity Assessment
Ames Test (Bacterial Reverse Mutation Assay)
To evaluate the mutagenic potential of this compound, the Ames test was conducted using various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction).
| Strain | Metabolic Activation (S9) | Result | Revertant Colonies (Mean ± SD) |
| TA98 | - | Negative | 25 ± 4 |
| TA98 | + | Negative | 28 ± 5 |
| TA100 | - | Negative | 130 ± 12 |
| TA100 | + | Negative | 145 ± 15 |
| TA1535 | - | Negative | 18 ± 3 |
| TA1535 | + | Negative | 22 ± 4 |
| TA1537 | - | Negative | 12 ± 2 |
| TA1537 | + | Negative | 15 ± 3 |
| E. coli WP2 uvrA | - | Negative | 40 ± 6 |
| E. coli WP2 uvrA | + | Negative | 45 ± 7 |
Table 2: Hypothetical Ames Test Results for this compound. A "Negative" result indicates no significant increase in revertant colonies compared to the vehicle control.
Experimental Protocol: Ames Test
The assay was performed according to OECD Test Guideline 471. Bacterial strains were treated with varying concentrations of this compound, a vehicle control, and positive controls, both with and without a rat liver S9 fraction for metabolic activation. Plates were incubated for 48 hours, and revertant colonies were counted.
In Vitro Cytotoxicity
Cell Viability Assay (MTT)
The cytotoxic potential of this compound was assessed in a human hepatoma cell line (HepG2) using the MTT assay, which measures the metabolic activity of cells.
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0.1 | 98.2 | 3.1 |
| 1 | 95.5 | 4.2 |
| 10 | 88.1 | 5.5 |
| 50 | 65.7 | 6.8 |
| 100 | 42.3 | 7.1 |
| IC50 (µM) | 85.2 |
Table 3: Hypothetical Cytotoxicity of this compound in HepG2 cells after 24-hour exposure. The IC50 value represents the concentration at which 50% of cell viability is inhibited.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on preliminary molecular screening (data not shown), a potential mechanism for this compound-induced cytotoxicity involves the intrinsic apoptotic pathway.
Methodological & Application
Analytical Methods for the Detection of Chlorpheniramine in Various Samples
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (CPM), a first-generation alkylamine antihistamine, is a widely used active pharmaceutical ingredient for the symptomatic relief of allergic conditions such as rhinitis, urticaria, and the common cold.[1][2] It functions by blocking the action of histamine at H1 receptors. Given its widespread use in single-component and multi-component pharmaceutical formulations, as well as its relevance in clinical and forensic toxicology, robust and reliable analytical methods for its quantification in various matrices are essential.[1] This document provides a comprehensive overview of the principal analytical techniques employed for the determination of chlorpheniramine, complete with detailed experimental protocols and comparative data to guide researchers and analysts in selecting the most appropriate method for their specific application.
The methods detailed herein include High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis; Ultraviolet-Visible (UV-Vis) Spectrophotometry, a simple and accessible method; Gas Chromatography (GC), suitable for complex mixtures; and Capillary Electrophoresis (CE), a powerful tool for chiral separations. Additionally, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are discussed for their high sensitivity and selectivity, particularly in biological matrices.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various analytical methods used in the determination of chlorpheniramine, allowing for a clear comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Column | Mobile Phase | Detection | Linearity Range | LOD/LOQ | Recovery | Reference |
| RP-HPLC | Kromasil C18 | Methanol:Water (pH 5.3) | UV at 235 nm | 200-500 µg/mL | - | 98.12-101.53% | [3] |
| RP-HPLC | C18 (250mm x 4.6, 5µm) | Phosphate buffer (pH 3):Acetonitrile (60:40 v/v) | PDA at 265 nm | 50-120% of assay concentration | - | 98-102% | |
| RP-HPLC | Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) | Methanol:0.05 M dibasic phosphate buffer pH 4.0 (30:70 v/v) | UV at 215 nm | R² > 0.99 | - | 97.9-102.8% | |
| Stability-Indicating RP-HPLC | C18 | 0.1% Orthophosphoric acid:Acetonitrile (45:55) | - | - | Validated | Validated | |
| BIST™ B+ HPLC | BIST B+, 4.6x50 mm, 5 µm | Acetonitrile (85%):Sulfuric acid (0.2%) | UV at 210, 275 nm | - | - | - |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Method | Column | Mobile Phase | Detection | Linearity Range | LOD/LOQ | Recovery | Reference |
| LC-MS | - | - | Single Quadrupole MS | 0.52-20.8 ng/mL | - | Good Reproducibility | |
| HPLC-ESI-MS/MS | Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm) | Gradient of Methanol (35-90%) with 2.5 mM NH4OH | ESI-MS/MS | 0.05-10 ng/mL | - | 99.1-106.6% (Accuracy) | |
| LC-MS | - | - | Single Quadrupole MS | 1-150 ng/mL | LOQ: 1.0 ng/mL | - |
Table 3: UV-Visible Spectrophotometry Methods
| Method | Solvent | λmax | Linearity Range | LOD/LOQ | Recovery | Reference |
| UV-Vis | 0.1N HCl | 261 nm | 20-60 µg/mL | LOD: 2.2 µg/mL, LOQ: 6.6 µg/mL | >99% | |
| UV-Vis | 0.1N HCl | 268 nm | 10-50 µg/mL | LOD: 0.62 µg/mL, LOQ: 1.87 µg/mL | 99.5-100.5% |
Table 4: Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods
| Method | Column/Selector | Detection | Linearity Range | LOD/LOQ | Recovery | Reference |
| GC-MS/MS | HP-5MS | MS/MS | 0.01-0.5 µg/mL (banana), 0.03-1 µg/mL (animal food) | - | 80.6-107.8% | |
| GC-FID | TRB-5-625 capillary column (60m × 0.25 mm) | FID | - | - | - | |
| CZE | β-cyclodextrin & Carboxymethyl β-CD polymer | UV at 200 nm | 25-150 µM | - | - | |
| CZE | Carboxymethyl-β-cyclodextrin (1.5 mM) | - | 2-10 µg/mL | LOD: 0.25 µg/mL, LOQ: 0.75 µg/mL | Validated |
Experimental Protocols
High-Performance Liquid Chromatography (RP-HPLC) for Pharmaceutical Formulations
This protocol is adapted from a validated method for the assay of Chlorpheniramine Maleate injection.
Objective: To quantify Chlorpheniramine Maleate in an injectable formulation using a stability-indicating RP-HPLC method.
Materials and Reagents:
-
Chlorpheniramine Maleate reference standard
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Equipment:
-
HPLC system with a PDA detector
-
C18 column (250mm x 4.6mm, 5µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
The mobile phase consists of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 20 mg of Chlorpheniramine Maleate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a standard solution.
-
-
Sample Solution Preparation:
-
Take a volume of the injectable formulation equivalent to a known amount of Chlorpheniramine Maleate.
-
Dilute with the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Phosphate buffer (pH 3):Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
The retention time for Chlorpheniramine Maleate is expected to be around 2.44 minutes.
-
Quantify the amount of Chlorpheniramine Maleate in the sample by comparing the peak area with that of the standard.
-
UV-Visible Spectrophotometry for Bulk and Solid Dosage Forms
This protocol is based on a validated UV-spectrophotometric method for the estimation of Chlorpheniramine Maleate.
Objective: To determine the concentration of Chlorpheniramine Maleate in bulk powder or tablets using UV-Visible spectrophotometry.
Materials and Reagents:
-
Chlorpheniramine Maleate reference standard
-
Hydrochloric acid (HCl), 0.1N
-
Methanol (optional, for initial dissolution)
Equipment:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Mortar and pestle
-
Filter paper (Whatman)
Procedure:
-
Solvent Preparation:
-
Prepare 0.1N HCl solution. High drug absorption is observed in this medium.
-
-
Standard Stock Solution Preparation (e.g., 120 µg/mL):
-
Accurately weigh 12 mg of Chlorpheniramine Maleate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1N HCl.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions with concentrations ranging from 20 to 60 µg/mL by diluting the stock solution with 0.1N HCl.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 261 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Chlorpheniramine Maleate (e.g., 12 mg).
-
Transfer the powder to a 100 mL volumetric flask, add about 70 mL of 0.1N HCl, sonicate to dissolve, and then dilute to the mark with the same solvent.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate with 0.1N HCl to obtain a theoretical concentration that falls within the calibration curve range.
-
-
Analysis:
-
Measure the absorbance of the final sample solution at 261 nm against a 0.1N HCl blank.
-
Determine the concentration of Chlorpheniramine Maleate in the sample solution from the calibration curve.
-
Calculate the amount of Chlorpheniramine Maleate in the original dosage form.
-
LC-MS/MS for Determination in Human Plasma
This protocol is a generalized procedure based on published methods for the sensitive quantification of Chlorpheniramine in biological fluids.
Objective: To quantify Chlorpheniramine in human plasma samples using a highly sensitive and selective LC-MS/MS method.
Materials and Reagents:
-
Chlorpheniramine reference standard
-
Internal Standard (IS), e.g., Brompheniramine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Hydroxide (NH4OH)
-
Diethyl ether
-
Dichloromethane
-
Human plasma (drug-free)
Equipment:
-
LC-MS/MS system (HPLC coupled with a tandem mass spectrometer with an ESI source)
-
Analytical column (e.g., Gemini Phenomenex C8, 50 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard solution.
-
Add an appropriate volume of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).
-
Vortex the mixture for a specified time (e.g., 2 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of methanol (e.g., 35% to 90%) containing 2.5 mM NH4OH.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10-20 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ion transitions for both Chlorpheniramine and the Internal Standard.
-
Optimize other MS parameters such as collision energy and declustering potential.
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of Chlorpheniramine (e.g., 0.05-10 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples along with the unknown samples using the LLE procedure.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Determine the concentration of Chlorpheniramine in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for Chlorpheniramine Analysis by HPLC.
Caption: Liquid-Liquid Extraction for Plasma Samples.
References
Application Notes and Protocols for the GC-MS Analysis of Chlorpheniramine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chlorpheniramine, a first-generation antihistamine, is widely used to alleviate symptoms of allergic conditions such as rhinitis and urticaria. Its mechanism of action involves blocking the effects of histamine at the H1 receptor.[1] Accurate and sensitive quantification of chlorpheniramine in various matrices is crucial for clinical monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for the determination of chlorpheniramine due to its high selectivity and sensitivity.[2] This document provides a detailed protocol for the analysis of chlorpheniramine using GC-MS.
Quantitative Data Summary
The following table summarizes the quantitative data for the GC-MS analysis of chlorpheniramine gathered from various studies.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0 - 160 ng/mL | Serum | [2] |
| 0.01 - 0.5 µg/mL | Banana | ||
| 0.03 - 1 µg/mL | Animal Food | ||
| 5.00 - 1000.0 ng/mL | Breast Milk | ||
| Limit of Detection (LOD) | 1 - 2 ng/mL | Serum | |
| 1.50 ng/mL | Breast Milk | ||
| Limit of Quantification (LOQ) | 5.00 ng/mL | Breast Milk | |
| Recovery | 80.6% - 107.8% | Various Foods | |
| 70.5% - 120.0% | Breast Milk | ||
| Relative Standard Deviation (RSD) | 2.3% - 8.5% | Various Foods | |
| <12% | Breast Milk | ||
| Characteristic m/z ions | 58, 72, 167, 203 | N/A |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of chlorpheniramine.
Sample Preparation
a) Liquid-Liquid Extraction (for Serum/Plasma):
-
To 1 mL of serum or plasma, add a suitable internal standard (e.g., deuterated chlorpheniramine).
-
Add 1 mL of 0.5 M NaOH to alkalinize the sample.
-
Add 5 mL of an organic solvent (e.g., n-hexane or diethyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or chloroform) for GC-MS analysis.
b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (for Food Matrices):
-
Homogenize 10 g of the food sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or TRB-5-625 (60m × 0.25 mm i.d., 0.25μm film thickness).
-
Injector: Split/splitless injector.
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
-
SIM Ions for Chlorpheniramine: m/z 58, 72, 167, 203. The ion at m/z 203 is often used for quantification.
-
Full Scan Range: m/z 40-400.
-
Data Analysis
-
Identify the chlorpheniramine peak based on its retention time and the presence of characteristic ions.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of chlorpheniramine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: GC-MS workflow for Chlorpheniramine analysis.
Signaling Pathway
Caption: Simplified signaling pathway of Histamine H1 receptor and its inhibition by Chlorpheniramine.
References
Application Note: Quantitative and Qualitative Analysis of Chlorpheniramine in Human Plasma using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of chlorpheniramine in human plasma using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The high-resolution and accurate mass capabilities of the QTOF-MS platform enable confident identification and reliable quantification of chlorpheniramine, making it an ideal technique for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Introduction
Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic reactions.[1] Accurate and precise measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-QTOF-MS offers significant advantages over traditional LC-MS/MS methods by providing high-resolution full-scan data. This allows for retrospective data analysis and the identification of metabolites without prior knowledge of their fragmentation patterns. The accurate mass measurement capability of QTOF-MS enhances the specificity of the analysis, reducing the likelihood of false positives.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed to isolate chlorpheniramine from human plasma.[2][3]
Materials:
-
Human plasma
-
Chlorpheniramine reference standard
-
Internal Standard (IS) solution (e.g., Diphenhydramine or a stable isotope-labeled chlorpheniramine)
-
Diethyl ether
-
0.1 M Sodium Hydroxide
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the internal standard solution.
-
Add 100 µL of 0.1 M Sodium Hydroxide to basify the sample and vortex for 30 seconds.
-
Add 2 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-QTOF-MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Quadrupole Time-of-Flight Mass Spectrometry
Instrumentation:
-
A QTOF mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Full Scan MS and Targeted MS/MS (or Data-Independent Acquisition, DIA) |
| Mass Range (Full Scan) | m/z 50 - 500 |
| Collision Energy (MS/MS) | Ramped collision energy (e.g., 10-40 eV) |
| Lock Mass | Leucine Enkephalin (m/z 556.2771) for continuous mass correction |
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters obtained from various LC-MS/MS methods for chlorpheniramine analysis in human plasma, which can be expected to be achieved or surpassed with an LC-QTOF-MS method.[2][3]
| Parameter | Reported Range |
| Linearity Range | 0.025 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.025 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 80% |
Accurate Mass Measurement
The high-resolution capability of QTOF-MS allows for the accurate mass measurement of the precursor and product ions, providing a high degree of confidence in compound identification.
| Compound | Chemical Formula | Calculated Monoisotopic Mass (m/z) |
| Chlorpheniramine | C₁₆H₁₉ClN₂ | 274.1237 |
| Fragment Ion 1 | C₁₂H₁₂ClN | 205.0658 |
| Fragment Ion 2 | C₄H₁₀N | 72.0813 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for chlorpheniramine analysis.
Chlorpheniramine Fragmentation Pathway
Caption: Proposed fragmentation pathway of chlorpheniramine.
Chlorpheniramine Metabolism
Caption: Metabolic pathway of chlorpheniramine.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling and its inhibition.
Conclusion
The LC-QTOF-MS method presented provides a powerful tool for the analysis of chlorpheniramine in human plasma. The combination of chromatographic separation with high-resolution mass spectrometry ensures high selectivity and sensitivity. The accurate mass measurement capabilities of the QTOF platform allow for unambiguous identification of the target analyte and its metabolites. This detailed protocol can be readily implemented in research and clinical laboratories for a variety of applications in drug development and therapeutic monitoring.
References
Introduction to Chlorin e6 (Ce6) for Photodynamic Therapy (PDT)
Application Notes and Protocols for In Vivo Studies of Chlorin e6 in Animal Models
Note: Initial searches for "Chlorphine" did not yield a known compound. Based on the context of the query, it is highly probable that this is a misspelling of "Chlorin." These application notes are therefore based on Chlorin e6 (Ce6), a well-characterized and widely studied second-generation photosensitizer.[1][2]
Chlorin e6 (Ce6) is a photosensitizer derived from chlorophyll that is used in photodynamic therapy (PDT), a minimally invasive therapeutic modality for various cancers and other diseases.[3][4] Ce6 exhibits strong absorption in the red region of the light spectrum (around 660 nm), which allows for deeper tissue penetration compared to first-generation photosensitizers.[5] The principle of Ce6-PDT involves the systemic or local administration of Ce6, which preferentially accumulates in tumor tissues. Subsequent irradiation of the tumor with light of a specific wavelength activates Ce6, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process induces tumor cell death, damages tumor vasculature, and can stimulate an anti-tumor immune response. Ce6 is noted for its high singlet oxygen quantum yield, relatively rapid clearance from the body, and favorable safety profile, making it a promising agent for PDT.
Mechanism of Action: Ce6-Mediated Photodynamic Therapy
The therapeutic effect of Ce6-PDT is initiated by the absorption of photons by the Ce6 molecule. This elevates the photosensitizer to an excited singlet state, which can then transition to a longer-lived triplet state. From this triplet state, Ce6 can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). This singlet oxygen is the primary cytotoxic agent responsible for damaging cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis and necrosis.
Signaling Pathway of PDT-Induced Cell Death
References
- 1. Chlorin e6: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular‐targeted photodynamic therapy with glucose‐conjugated chlorin e6 for dogs with spontaneously occurring tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Respiratory Depression Effects of Chlorphine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical assessment of respiratory depression induced by "Chlorphine," a novel investigational compound. Respiratory depression is a critical safety concern for many centrally acting agents, and its thorough evaluation in animal models is a mandatory step in drug development. The following protocols detail the use of whole-body plethysmography (WBP) and arterial blood gas (ABG) analysis in mice to quantify the respiratory effects of this compound.
Mechanism of Action (Hypothetical)
For the context of these protocols, we will hypothesize that this compound is an agonist at a novel central nervous system G-protein coupled receptor (GPCR), "CPR1," which is expressed in brainstem regions known to control respiration, such as the pre-Bötzinger complex and the parabrachial nucleus. Activation of CPR1 is thought to hyperpolarize respiratory neurons, leading to a decrease in respiratory rate and minute volume.
Caption: Hypothetical signaling pathway of this compound at the CPR1 receptor.
Experimental Protocols
Protocol 1: Whole-Body Plethysmography (WBP) for Respiratory Monitoring
Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious, unrestrained mice.[1][2][3][4][5] The technique relies on detecting pressure changes within a sealed chamber that result from the animal's breathing.
Materials:
-
Whole-body plethysmography system with individual chambers for mice
-
Data acquisition and analysis software
-
Calibration syringe (e.g., 1 mL)
-
Male CD-1 or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% sterile water)
-
Positive control (e.g., Morphine)
-
Animal scale
Procedure:
-
Acclimation: Place each mouse in a plethysmography chamber for at least 30-60 minutes before baseline recordings to allow for acclimation to the new environment.
-
Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions using a known volume of air from the calibration syringe.
-
Baseline Recording: Record the baseline respiratory parameters for each mouse for a stable period (e.g., 15-30 minutes). Key parameters to measure include respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).
-
Drug Administration:
-
Administer this compound at various doses to different groups of mice (e.g., via intraperitoneal or subcutaneous injection).
-
Administer the vehicle solution to a control group of mice.
-
Administer a positive control, such as morphine, to another group of mice to serve as a comparator for respiratory depression.
-
-
Post-Dose Recording: Immediately after drug administration, return the mice to their respective chambers and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the recorded data to determine the time course of the effects of this compound on respiratory parameters. Calculate the percentage change from baseline for respiratory rate, tidal volume, and minute ventilation at various time points post-administration.
Caption: Experimental workflow for whole-body plethysmography.
Protocol 2: Arterial Blood Gas (ABG) Analysis
Arterial blood gas analysis provides a direct measurement of gas exchange efficiency in the lungs and is a critical tool for assessing respiratory depression. This method measures the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2), as well as the pH of the arterial blood.
Materials:
-
Anesthesia machine with isoflurane
-
Surgical tools for catheterization
-
Carotid artery catheters
-
Blood gas analyzer
-
Heparinized syringes
-
Heating pad
-
Male CD-1 or C57BL/6 mice
-
This compound
-
Vehicle
-
Positive control (e.g., Morphine)
Procedure:
-
Catheter Implantation:
-
Anesthetize the mouse with isoflurane.
-
Surgically implant a catheter into the carotid artery for blood sampling.
-
Allow the mouse to recover from surgery for at least 24 hours.
-
-
Acclimation: On the day of the experiment, allow the mouse to acclimate in a quiet environment.
-
Baseline Blood Sample: Collect a baseline arterial blood sample (approximately 50-100 µL) into a heparinized syringe.
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control as described in the WBP protocol.
-
-
Post-Dose Blood Sampling: Collect arterial blood samples at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Blood Gas Analysis: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Data Analysis: Compare the post-dose ABG values to the baseline values to determine the magnitude and duration of respiratory depression. An increase in PaCO2 and a decrease in PaO2 and pH are indicative of respiratory depression.
Caption: Workflow for arterial blood gas analysis in mice.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effects of this compound on Respiratory Parameters (Whole-Body Plethysmography)
| Treatment Group | Dose (mg/kg) | Respiratory Rate (% of Baseline) | Tidal Volume (% of Baseline) | Minute Ventilation (% of Baseline) |
| Vehicle | - | 98 ± 5 | 102 ± 4 | 100 ± 6 |
| This compound | 1 | 85 ± 7 | 95 ± 6 | 80 ± 8 |
| This compound | 3 | 60 ± 9 | 88 ± 5 | 53 ± 10 |
| This compound | 10 | 40 ± 8 | 80 ± 7 | 32 ± 9 |
| Morphine | 10 | 55 ± 6 | 85 ± 4 | 47 ± 7 |
Data are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Table 2: Effects of this compound on Arterial Blood Gases
| Treatment Group | Dose (mg/kg) | PaO2 (mmHg) | PaCO2 (mmHg) | pH |
| Vehicle | - | 95 ± 4 | 40 ± 2 | 7.40 ± 0.02 |
| This compound | 1 | 82 ± 5 | 48 ± 3 | 7.35 ± 0.03* |
| This compound | 3 | 70 ± 6 | 58 ± 4 | 7.28 ± 0.04 |
| This compound | 10 | 58 ± 7 | 70 ± 5 | 7.20 ± 0.05*** |
| Morphine | 10 | 65 ± 5 | 62 ± 3 | 7.25 ± 0.03 |
Data are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the respiratory depression effects of this compound in mice. By combining the non-invasive, continuous monitoring capabilities of whole-body plethysmography with the precise physiological measurements of arterial blood gas analysis, researchers can obtain a comprehensive understanding of the compound's respiratory safety profile. This information is essential for making informed decisions during the drug development process.
References
- 1. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 2. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 3. [PDF] Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. | Semantic Scholar [semanticscholar.org]
- 4. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Chlorphine on Neurotransmission
Introduction
Chlorphine is a novel synthetic compound with a molecular structure suggesting potential interaction with central nervous system (CNS) receptors. Preliminary computational models indicate a high affinity for dopamine receptors, specifically the D2 subtype. Understanding the precise effects of this compound on neurotransmission is a critical step in evaluating its therapeutic potential for neurological and psychiatric disorders characterized by dopaminergic dysregulation.
This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to systematically investigate the impact of this compound on neurotransmission, from in vitro receptor binding to in vivo neurochemical monitoring. The described methodologies will enable the elucidation of this compound's mechanism of action and its functional consequences on dopaminergic signaling.
Hypothesized Mechanism of Action: Dopamine D2 Receptor Antagonism
We hypothesize that this compound acts as a competitive antagonist at the dopamine D2 receptor (D2R). D2Rs are G-protein coupled receptors that couple to Gi/o proteins. Activation of D2R by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the modulation of downstream voltage-gated calcium and potassium channels. As a hypothesized antagonist, this compound is expected to block these effects of dopamine.
Experimental Workflow
A multi-tiered approach is recommended to characterize the effects of this compound, progressing from target engagement and functional activity in vitro to more complex physiological effects in vivo.
Detailed Experimental Protocols
In Vitro Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: Use [³H]-Spiperone, a high-affinity D2 receptor antagonist, as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or vehicle for total binding, or a saturating concentration of a known D2 antagonist like Haloperidol for non-specific binding). b. Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd value (e.g., 0.2 nM). c. Add 50 µL of D2 receptor-containing cell membranes (e.g., 10-20 µg protein per well). d. Incubate the plate at room temperature for 90 minutes with gentle agitation. e. Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. f. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Allow filters to dry, then add scintillation cocktail to each well. h. Quantify radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) | n |
| Haloperidol | 2.5 ± 0.3 | 1.2 ± 0.2 | 3 |
| This compound | Result | Result | 3 |
In Vitro Protocol 2: Functional cAMP Assay
Objective: To determine if this compound functionally antagonizes D2 receptor-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Line: Use CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Reagents:
-
Dopamine D2 receptor agonist (e.g., Quinpirole).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Starve cells in serum-free media for 4-6 hours. c. Pre-incubate cells with varying concentrations of this compound (or vehicle) for 20 minutes at 37°C. d. Add a fixed concentration of Quinpirole (EC₈₀) and a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the basal control. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: a. Normalize the data, setting the cAMP level with Forskolin + Quinpirole as 0% and Forskolin alone as 100% antagonism. b. Plot the percentage of antagonism against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of this compound that reverses 50% of the agonist's effect.
Data Presentation:
| Compound | Assay Type | IC₅₀ (nM) | Emax (%) | n |
| Haloperidol | D2R cAMP Antagonism | 5.8 ± 0.7 | 98 ± 2 | 3 |
| This compound | D2R cAMP Antagonism | Result | Result | 3 |
Ex Vivo Protocol: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
Objective: To measure the effect of this compound on electrically evoked dopamine release and reuptake in the striatum.
Methodology:
-
Brain Slice Preparation: a. Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). b. Rapidly dissect the brain and prepare 300 µm coronal slices containing the dorsal striatum using a vibratome. c. Allow slices to recover in oxygenated aCSF (95% O₂/5% CO₂) at 32°C for at least 1 hour.
-
FSCV Recording: a. Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32°C. b. Lower a carbon-fiber microelectrode into the dorsal striatum. c. Apply a triangular voltage waveform (-0.4 V to +1.3 V and back, at 400 V/s) to the electrode every 100 ms. d. Position a bipolar stimulating electrode nearby to evoke dopamine release. e. Apply a single electrical pulse (e.g., 300 µA, 4 ms) to establish a baseline of dopamine release.
-
Drug Application: a. After establishing a stable baseline, perfuse the slice with aCSF containing a known concentration of this compound for 20 minutes. b. Continue to evoke dopamine release every 2 minutes during drug application.
-
Data Analysis: a. The resulting current is plotted against the applied voltage to generate a cyclic voltammogram, which provides a chemical signature for dopamine. b. The peak oxidation current is proportional to the dopamine concentration. c. Measure the peak dopamine concentration ([DA]max) and the decay rate (tau, τ), which is an index of dopamine reuptake. d. Compare these parameters before, during, and after this compound application. An increase in [DA]max with no change in τ would be consistent with D2 autoreceptor antagonism.
Data Presentation:
| Condition | [DA]max (% of Baseline) | Tau (τ) (% of Baseline) | n (slices) |
| Vehicle Control | 102 ± 5 | 99 ± 4 | 5 |
| This compound (1 µM) | Result | Result | 5 |
| This compound (10 µM) | Result | Result | 5 |
In Vivo Protocol: Microdialysis in Freely Moving Rodents
Objective: To measure the effect of systemic this compound administration on extracellular dopamine levels in the nucleus accumbens or striatum.
Methodology:
-
Surgical Implantation: a. Anesthetize a rodent and place it in a stereotaxic frame. b. Implant a microdialysis guide cannula targeting the desired brain region (e.g., nucleus accumbens shell). c. Secure the guide cannula with dental cement and allow the animal to recover for 5-7 days.
-
Microdialysis Procedure: a. On the day of the experiment, place the animal in a microdialysis bowl. b. Insert a microdialysis probe (e.g., 2 mm membrane) into the guide cannula and connect it to a syringe pump. c. Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min). d. Allow a 2-3 hour stabilization period. e. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: a. Administer this compound (or vehicle) systemically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. b. Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Sample Analysis: a. Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: a. Quantify the dopamine concentration in each sample. b. Express the results as a percentage change from the average baseline concentration. c. Plot the mean percentage change over time for both the this compound and vehicle groups. Calculate the area under the curve (AUC) for statistical comparison.
Data Presentation:
| Treatment Group | Peak Dopamine Increase (%) | Time to Peak (min) | AUC (0-180 min) | n (animals) |
| Vehicle (i.p.) | 8 ± 5 | - | 105 ± 15 | 8 |
| This compound (1 mg/kg) | Result | Result | Result | 8 |
| This compound (5 mg/kg) | Result | Result | Result | 8 |
Conclusion
This application note provides a structured, multi-faceted approach to characterize the neuropharmacological profile of the novel compound this compound. By systematically progressing through in vitro, ex vivo, and in vivo assays, researchers can build a comprehensive understanding of this compound's affinity, functional activity, and its ultimate effect on dopaminergic neurotransmission in a physiological context. The data generated from these protocols will be crucial for guiding further preclinical development and for establishing a clear mechanism of action for this compound.
Determining the Receptor Affinity of Chlorphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphine is a novel synthetic opioid characterized by its structural similarity to other benzimidazolone derivatives like brorphine.[1][2] Emerging in vitro pharmacological data has identified this compound as a potent agonist with high affinity for the mu-opioid receptor (MOR).[1][2] Its activity and potency are reported to be comparable to brorphine.[1] As a member of the G-protein coupled receptor (GPCR) family, the mu-opioid receptor is a key target in pain management and the focus of extensive research in pharmacology and drug development.
This document provides detailed application notes and experimental protocols for determining the receptor affinity of this compound using common cell-based assays. The following sections will outline methodologies for both direct binding and functional assays, present comparative quantitative data for well-characterized opioids to provide a reference framework, and include visualizations of key signaling pathways and experimental workflows.
Data Presentation: Comparative Receptor Affinity
While specific quantitative binding data for this compound is not yet widely published, the following tables summarize the receptor affinity (Ki) and functional potency (EC50) for the structurally related compound brorphine and other well-characterized mu-opioid receptor agonists and antagonists. This data serves as a valuable benchmark for interpreting experimental results obtained for this compound.
Table 1: Comparative Mu-Opioid Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| Brorphine | 0.2 (approx.) | Recombinant human MOR | [3H]-DAMGO | |
| Fentanyl | 1.2 - 1.6 | Recombinant human MOR | [3H]-DAMGO | |
| Morphine | 1.2 - 5.3 | Rat brain homogenates / Recombinant CHO-K1 cells | [3H]-DAMGO | |
| Buprenorphine | < 1 | Recombinant human MOR | [3H]-DAMGO | |
| Naloxone | 2.3 | Living cells | KINETICfinder® |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Mu-Opioid Receptor Functional Potency (EC50)
| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |
| Brorphine | Potency comparable to this compound | Not Specified | Not Specified | |
| Fentanyl | 1.7 | AequoScreen (Luminescence) | CHO-K1 | |
| Morphine | 430 | AequoScreen (Luminescence) | CHO-K1 | |
| Buprenorphine | < 0.1 | GTPγS binding assay | Not Specified | |
| DAMGO | Not Specified | GTPγS binding assay | Not Specified |
Lower EC50 values indicate higher potency in activating the receptor.
Mandatory Visualizations
Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [3H]-DAMGO (a selective mu-opioid agonist).
-
Test Compound: this compound.
-
Reference Compound: Naloxone (a mu-opioid antagonist).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Cell Scraper.
-
Homogenizer.
-
Centrifuge.
-
Scintillation Counter.
Protocol:
-
Cell Membrane Preparation: a. Culture cells to confluency. b. Harvest cells by scraping and centrifuge at 500 x g for 10 minutes. c. Resuspend the cell pellet in ice-cold binding buffer and homogenize. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh binding buffer. f. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Competitive Binding Assay: a. In a 96-well plate, add 50 µL of binding buffer to all wells. b. For total binding, add 50 µL of [3H]-DAMGO (at a final concentration near its Kd). c. For non-specific binding, add 50 µL of [3H]-DAMGO and 50 µL of a high concentration of Naloxone (e.g., 10 µM). d. For the competition curve, add 50 µL of [3H]-DAMGO and 50 µL of serially diluted this compound. e. Add 50 µL of the cell membrane preparation to each well. f. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration and Quantification: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and vortex. d. Quantify the radioactivity in a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all other readings to obtain specific binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for EC50 Determination
This protocol outlines a functional assay to measure the effect of this compound on adenylyl cyclase activity via the Gi-coupled mu-opioid receptor, determining its half-maximal effective concentration (EC50).
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Test Compound: this compound.
-
Reference Compound: DAMGO (a full mu-opioid agonist).
-
Forskolin: An adenylyl cyclase activator.
-
Cell Culture Medium: Appropriate for the cell line.
-
cAMP Assay Kit: (e.g., a commercial luminescence or fluorescence-based kit).
-
96-well or 384-well white opaque plates.
-
Plate Reader: Capable of measuring luminescence or fluorescence.
Protocol:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in culture medium. c. Seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound and the reference compound (DAMGO) in assay buffer. b. Remove the culture medium from the cells and add the compound dilutions. c. Add Forskolin to all wells (except for the basal control) to stimulate cAMP production. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: a. Following the manufacturer's instructions for the cAMP assay kit, lyse the cells and add the detection reagents. b. Incubate the plate at room temperature for the recommended time to allow the signal to develop. c. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: a. Normalize the data to the control wells (forskolin alone). b. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The provided protocols and comparative data offer a robust framework for characterizing the receptor affinity of this compound at the mu-opioid receptor. While direct quantitative data for this compound remains to be extensively published, the methodologies outlined here will enable researchers to generate reliable and reproducible results. The comparison with well-established opioids such as brorphine, fentanyl, and morphine will be crucial for contextualizing the pharmacological profile of this novel synthetic opioid. These assays are fundamental in understanding the potential therapeutic applications and risks associated with this compound and will be invaluable for drug development professionals in the field of opioid research.
References
Techniques for synthesizing Chlorphine in a laboratory setting
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Application Notes and Protocols for Chlorphine Reference Material
Introduction
Chlorphine is a novel synthetic opioid with a structural resemblance to other benzimidazolone compounds, such as brorphine.[1][2] As a reference material, its proper handling and storage are crucial for ensuring its integrity and the accuracy of experimental results. These application notes provide detailed guidelines for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound reference material.
1. Material and Safety Information
The this compound reference material is intended for research use only and not for human or veterinary diagnostic or therapeutic use. While one safety data sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle all chemical reference standards with care in a laboratory setting.
General Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the reference material.
-
Work in a well-ventilated area, preferably within a fume hood.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
2. Storage and Stability
Proper storage is essential to maintain the stability and integrity of the this compound reference material. Follow any specific instructions provided on the product label or Certificate of Analysis.
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry area. Specific temperature ranges (e.g., refrigerated at 2-8°C or frozen at -20°C) should be followed as recommended by the supplier. | To prevent thermal degradation. |
| Light | Store in a UV-resistant container and protect from light. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert gas. | To prevent oxidation and degradation from atmospheric components. |
| Container | Use the original, unopened container for storage whenever possible. | To minimize contamination and ensure proper labeling. |
3. Handling Procedures
To ensure the accuracy of experimental results, it is imperative to handle the reference standard correctly, especially during weighing and preparation of solutions.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the product name, lot number, and expiration date match the accompanying documentation.
-
Store the material under the recommended conditions immediately.
Aliquoting and Weighing:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which could affect the material's stability.
-
Use calibrated balances and appropriate weighing techniques to ensure accuracy.
-
If the entire amount is not used, securely reseal the container, purge with an inert gas if possible, and return to the recommended storage conditions.
4. Experimental Protocols
The following are general protocols for the use of this compound reference material in analytical testing.
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a standard stock solution for analytical purposes, such as for use in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
Materials:
-
This compound reference material
-
Appropriate solvent (e.g., methanol, DMSO, chloroform, ether)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh a specific amount of the this compound reference material.
-
Quantitatively transfer the weighed material to a volumetric flask of a suitable size.
-
Add a small amount of the chosen solvent to dissolve the material.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution under appropriate conditions (typically refrigerated and protected from light) until use.
Protocol 2: Preparation of Working Standard Solutions
Procedure:
-
Perform serial dilutions of the stock solution using the appropriate solvent to prepare working standards at the desired concentrations.
-
Use calibrated pipettes and volumetric flasks for all dilutions to maintain accuracy.
-
Properly label each working standard with its concentration.
5. Visualizations
.dot
Caption: General experimental workflow for the use of this compound reference material.
.dot
Caption: Simplified signaling pathway for this compound as a μ-opioid receptor agonist.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chlorins and their Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chlorins and their analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the de novo synthesis of chlorin and bacteriochlorin macrocycles?
A1: The primary challenges in the de novo synthesis of chlorins and especially the more reduced bacteriochlorins include:
-
Control of Regioselectivity and Stereoselectivity: Achieving the desired placement and orientation of substituents on the macrocycle is a significant hurdle. The synthesis of an asymmetrically substituted chlorin can potentially yield eight different isomers.[1]
-
Macrocycle Stability: Bacteriochlorins are often labile and susceptible to dehydrogenation (oxidation) back to the more stable chlorin or even porphyrin.[2][3][4] This instability can complicate synthesis and purification.
-
Complex Precursor Synthesis: The multi-step synthesis of essential precursors, such as dihydrodipyrrins, can be inefficient and present its own set of challenges, including derivatizing pyrroles and creating pyrrolines.[5]
-
Low Yields: Harsh reaction conditions, side reactions, and the formation of tarry by-products often lead to low yields, particularly in traditional condensation methods like the Adler-Longo method for the parent porphyrins.
-
Purification: The final products are often contaminated with hard-to-remove by-products and isomers, making purification difficult.
Q2: How can I improve the stability of bacteriochlorin macrocycles during and after synthesis?
A2: A key strategy to prevent the common problem of adventitious dehydrogenation is to introduce gem-dimethyl groups into the pyrroline (reduced pyrrole) rings. This structural modification "locks in" the bacteriochlorin hydrogenation level, resulting in a significantly more stable macrocycle that can be handled under routine light and air conditions. This approach has been pivotal in developing stable synthetic bacteriochlorins for applications like photodynamic therapy (PDT).
Q3: What factors influence the regioselectivity of pyrroline ring formation in chlorin synthesis?
A3: Regioselectivity, or the formation of the reduced ring at the desired position, is critical. Key influencing factors include:
-
Electronic Effects of β-Substituents: The electronic nature of the substituents on the β-positions of the precursor porphodimethene plays a crucial role. Electron-withdrawing or electron-neutral groups can direct the formation of the pyrroline ring to that specific location by stabilizing excess electron density during the rearrangement.
-
Steric Effects: The conformational flexibility of the chlorin macrocycle can create steric hindrances that direct reduction reactions to less hindered sites.
-
Metalation State: The reduction of a free-base chlorin typically yields a bacteriochlorin, while the reduction of the corresponding metallochlorin often forms a metalloisobacteriochlorin. This highlights the directing influence of the central metal ion.
-
Reaction Control: The reactions are generally kinetically controlled, meaning the product distribution is determined by the relative rates of competing reaction pathways rather than the thermodynamic stability of the final products.
Q4: What are the advantages of using the Lindsey synthesis methodology over the Adler-Longo method for the parent porphyrins?
A4: The Lindsey method for porphyrin synthesis offers several advantages over the harsher Adler-Longo method. It is a two-step, one-flask procedure that involves the condensation of aldehydes and pyrrole at room temperature to form a porphyrinogen, followed by oxidation. The main benefits are:
-
Milder Conditions: It avoids the high temperatures and harsh acids of the Adler-Longo method.
-
Higher Yields: Yields are typically in the 10-60% range.
-
Facile Purification: The milder conditions result in fewer by-products.
-
Broader Substrate Scope: It allows for the use of sensitive aldehydes that would not survive harsher methods.
However, a significant drawback is the requirement for high dilution conditions (around 10 mM), which makes it less suitable for large-scale industrial applications.
Q5: How do I choose the appropriate protecting groups for a multi-step chlorin synthesis?
A5: Protecting groups are essential for masking reactive functional groups (like amines, hydroxyls, or carboxyls) to prevent unwanted side reactions. Key considerations for selection include:
-
Stability: The protecting group must be stable under the reaction conditions of subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.
-
Orthogonality: In molecules with multiple similar functional groups, use "orthogonal" protecting groups that can be removed under different conditions. For example, a Boc-protected amine is removed with acid, while an Fmoc-protected amine is removed with a base.
-
Non-interference: The protecting group and the conditions for its removal must not interfere with other functional groups in the molecule.
Common protecting groups include Boc (tert-Butyloxycarbonyl) and Cbz (Carbobenzyloxy) for amines, and silyl ethers (like TBDMS) or benzyl (Bn) ethers for hydroxyls.
Troubleshooting Guides
Problem 1: Low Yields and/or By-product Formation in Porphyrin/Chlorin Condensation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired chlorin | Sub-optimal reaction conditions: Incorrect temperature, concentration, or catalyst. | Optimize reaction parameters. For porphodimethene rearrangement, ensure proper metalation and heating, as the reaction will not proceed otherwise. For Lindsey synthesis, strictly maintain high dilution (~10 mM) to prevent polymerization. |
| Formation of tarry by-products | Harsh reaction conditions: High temperatures and strong acids (common in Adler-Longo) can cause degradation and polymerization of pyrroles. | Switch to a milder synthetic route, such as the Lindsey methodology, which operates at room temperature. |
| Mixture of isomers | Lack of regiocontrol: Failure to direct the cyclization or reduction steps effectively. | Modify the electronic properties of β-substituents to direct pyrroline ring formation. Consider a step-by-step convergent synthesis ('3 + 1' or '2 + 2' MacDonald condensation) for better control. |
Problem 2: Instability and Unwanted Oxidation of the Macrocycle
| Symptom | Possible Cause | Suggested Solution |
| Bacteriochlorin product converts to chlorin during workup/purification | Inherent instability of the bacteriochlorin macrocycle: The tetrahydroporphyrin core is susceptible to adventitious oxidation. | Synthesize analogues with stabilizing groups. Introducing gem-dimethyl groups on the pyrroline rings is a proven method to "lock-in" the bacteriochlorin structure and prevent oxidation. |
| Product degradation upon exposure to light and air | Photosensitivity of the chlorin macrocycle: Chlorins are photosensitizers and can degrade upon prolonged exposure to light and oxygen. | Perform all synthesis, workup, and purification steps in the dark or under dim red light. Store the final product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
Problem 3: Difficulties with Metalation and Demetalation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete metalation of the chlorin | Poor choice of metal salt or solvent; steric hindrance. | Screen various metal salts (e.g., acetates, chlorides) and solvents. For hindered chlorins, a stronger metalating agent or higher temperatures may be required. |
| Formation of multiple products during demetalation | Harsh acidic conditions: Using concentrated strong acids (e.g., sulfuric acid) can lead to side reactions and degradation of the macrocycle. | Use milder acidic conditions. A suggested method is to use a dilute solution of sulfuric acid (e.g., 0.1 N or 0.001 N) and allow the reaction to proceed overnight. |
Quantitative Data Summary
Table 1: Comparison of Conventional vs. Modified Pilot-Plant Scale Synthesis of Chlorin e6 (Ce6) from Spirulina
| Parameter | Conventional Method | Modified Method | Improvement |
| Extraction Time | 24 hours | 2 hours | 91.7% Reduction |
| Reaction Time | 12 hours | 4 hours | 66.7% Reduction |
| Acetone Volume | 60 L | 20 L | 66.7% Reduction |
| Hexane Volume | 60 L | 20 L | 66.7% Reduction |
| Overall Yield (from biomass) | Not specified | 1.27% (127 g from 10 kg) | - |
Table 2: Influence of Reactant Concentration on Yields in De Novo Bacteriochlorin Synthesis
Synthesis via self-condensation of dihydrodipyrrin-acetal (1) with BF₃·OEt₂ catalyst.
| Product | Concentration of 1 (mM) | Concentration of BF₃·OEt₂ (mM) | Highest Isolated Yield |
| H-BC (Bacteriochlorin) | 2.5 - 50 | 10 - 500 | 49% |
| MeO-BC (Methoxy-Bacteriochlorin) | 2.5 - 50 | 10 - 500 | 30% |
| TDC (Tetradehydrocorrin) | 2.5 - 50 | 10 - 500 | 66% |
Note: The study revealed a different response surface for each product, enabling relatively selective preparation by tuning reactant concentrations.
Experimental Protocols
Protocol 1: Modified Pilot-Plant Scale Synthesis of Chlorin e6 (Ce6)
This protocol is adapted from an improved, greener method for large-scale Ce6 production from Spirulina platensis.
Step 1: Extraction of Chlorophyll-a
-
Suspend 10 kg of dry Spirulina platensis biomass in 60 L of 95% ethanol.
-
Stir the mixture for 2 hours at 50°C.
-
Filter the mixture to separate the biomass from the ethanol extract.
-
Concentrate the ethanol extract in vacuo to obtain a crude chlorophyll-a paste.
Step 2: Conversion to Pheophytin-a (Demetalation)
-
Dissolve the crude chlorophyll-a paste in 20 L of ethyl acetate.
-
Add 1.3 L of 1 M HCl and stir the mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo to yield pheophytin-a.
Step 3: Conversion to Trisodium Salt of Ce6
-
Dissolve the pheophytin-a in 20 L of acetone and heat the solution to reflux.
-
Add 1.3 L of 1 M NaOH to the refluxing solution to facilitate phytyl tail hydrolysis and E-ring opening.
-
Monitor the reaction by TLC. Once complete, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and dry it under vacuum to afford the trisodium salt of Ce6 as a black solid. The reported yield is approximately 127 g (1.27% of the initial spirulina biomass).
Protocol 2: General Synthesis of Chlorins via Porphodimethene Rearrangement
This protocol describes a rational, step-by-step synthesis of chlorins from pyrrole precursors.
Step 1: Synthesis of the Porphodimethene Intermediate
-
Synthesize the porphodimethene intermediate using either a '2 + 2' MacDonald condensation or a '3 + 1' condensation of a tripyrrane and a bis-formyl pyrrole. These methods allow for the construction of the macrocycle from readily available pyrrole precursors.
Step 2: Metalation of the Porphodimethene
-
Dissolve the porphodimethene in a suitable organic solvent.
-
Add a metal salt (e.g., zinc acetate). The metalation is crucial as the rearrangement does not proceed without it.
-
Stir the reaction at room temperature until metal insertion is complete (monitor by UV-Vis spectroscopy).
Step 3: Rearrangement to Metallochlorin
-
Heat the solution containing the metalloporphodimethene. Heating is required to induce the rearrangement to the chlorin.
-
The reaction involves the transposition of peripheral hydrogens, influenced by the β-substituents and the presence of a fifth, axial ligand to the metal center.
-
The reaction is highly regioselective, with the position of the resulting pyrroline ring directed by the electronic properties of the β-substituents.
-
The process is also highly stereoselective, furnishing only the trans-reduced stereoisomer when epimerization is possible.
Step 4: Purification
-
After the reaction is complete, cool the mixture.
-
Purify the resulting metallochlorin using standard chromatographic techniques (e.g., column chromatography on silica gel or alumina).
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming the challenges of infrared photosensitizers in photodynamic therapy: the making of redaporfin - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02283H [pubs.rsc.org]
- 3. De novo synthesis of stable tetrahydroporphyrinic macrocycles: bacteriochlorins and a tetradehydrocorrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. worldscientific.com [worldscientific.com]
Improving the stability of Chlorphine in solution
This technical support center provides guidance on improving the stability of Chlorphine in solution for researchers, scientists, and drug development professionals. Given that this compound is a novel synthetic opioid, specific stability data is limited. The information provided is based on the known chemical properties of this compound, data from structurally similar benzimidazolone opioids, and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a novel synthetic opioid with a benzimidazolone structure. It acts as a mu-opioid receptor agonist. Its chemical formula is C20H22ClN3O and it has a molecular weight of 355.9 g/mol .[1]
Q2: What solvents are recommended for preparing this compound stock solutions?
Based on available data for this compound and its analogs, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable solvents for preparing stock solutions. This compound is also slightly soluble in ethanol and has low solubility in aqueous solutions like PBS.[2]
Q3: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways. Many opioids are most stable in slightly acidic to neutral pH ranges.
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to ultraviolet (UV) or ambient light can cause photodegradation.[4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Q4: How should I store this compound stock solutions to ensure maximum stability?
To maximize the stability of this compound stock solutions, it is recommended to:
-
Store solutions at a low temperature, preferably at -20°C or -80°C for long-term storage.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use airtight containers to minimize exposure to oxygen.
-
Prepare fresh working solutions from the stock solution for each experiment to minimize freeze-thaw cycles.
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound have not been extensively studied. However, based on the structure and studies of similar opioids, potential degradation pathways could include N-dealkylation, oxidation of the piperidine nitrogen, and hydrolysis of the benzimidazolone core under harsh conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | This compound solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (low temperature, protection from light). Perform a stability check of your current solution using an appropriate analytical method (e.g., HPLC). |
| Precipitate forms in the solution | The concentration of this compound exceeds its solubility in the chosen solvent or buffer. The solution has been stored at a low temperature where the solvent's solubilizing capacity is reduced. | Gently warm the solution and sonicate to redissolve the precipitate. If the precipitate persists, consider preparing a more dilute solution or using a different solvent system with higher solubilizing power. |
| Discoloration of the solution | This could indicate oxidative degradation or other chemical reactions. | Discard the solution and prepare a fresh one. When preparing new solutions, consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Loss of biological activity | The active form of this compound has degraded. | Confirm the identity and purity of your this compound solid before preparing solutions. Prepare fresh solutions and handle them according to the recommended storage and handling procedures. |
Data Summary
Table 1: Solubility of this compound and Structurally Similar Compounds
| Compound | Solvent | Solubility |
| This compound | DMF | 3 mg/mL |
| DMSO | Slightly soluble | |
| Ethanol | Slightly soluble | |
| PBS (pH 7.2) | 0.12 mg/mL | |
| Fluorphine | DMSO | 1 mg/mL |
| Ethanol | Slightly soluble | |
| Brorphine (hydrochloride) | Not specified | Soluble in water |
| N-Propionitrile this compound (hydrochloride) | DMSO | Soluble |
| Methanol | Soluble |
Data sourced from publicly available information from chemical suppliers.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer and/or sonicator
-
Amber glass vials for storage
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound = 355.9 g/mol ).
-
Accurately weigh the calculated amount of this compound solid on an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Add DMSO to the volumetric flask up to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Assessing this compound Solution Stability
Objective: To assess the stability of a this compound solution under specific storage conditions over time.
Materials:
-
Prepared this compound stock solution
-
Desired solvent/buffer for the stability study
-
Calibrated pH meter
-
Temperature-controlled storage chambers (e.g., refrigerator, incubator)
-
Light-protected containers (e.g., amber vials)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column and mobile phase for this compound analysis
Procedure:
-
Dilute the this compound stock solution to the desired concentration in the chosen solvent or buffer.
-
Measure and record the initial concentration (T=0) of this compound in the solution using a validated HPLC method.
-
Aliquot the solution into multiple light-protected containers.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the concentration of this compound in the aliquot using the same HPLC method as in step 2.
-
Compare the measured concentration at each time point to the initial concentration to determine the percentage of this compound remaining.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorpheniramine Dosage for In Vivo Respiratory Studies
Welcome to the technical support center for the use of Chlorpheniramine in in vivo respiratory research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Chlorpheniramine in the respiratory system?
A1: Chlorpheniramine is a first-generation H1 receptor antagonist. Its primary mechanism of action is to competitively block histamine from binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract.[1] This action helps to temporarily relieve symptoms such as sneezing, watery eyes, and runny nose caused by allergies.[2] In the context of respiratory studies, this H1 receptor blockade can prevent or reduce histamine-induced bronchoconstriction.
Q2: What are the known signaling pathways affected by Chlorpheniramine in the airways?
A2: Beyond its primary role as an H1 receptor antagonist, Chlorpheniramine has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] Histamine can activate NF-κB, leading to the transcription of pro-inflammatory genes.[3] By inhibiting this pathway, Chlorpheniramine can exert anti-inflammatory effects, which may contribute to maintaining airway surface liquid and mucosal defense.[3]
Q3: What are the common side effects of Chlorpheniramine observed in animal studies?
A3: Common side effects are primarily related to its sedative properties and include drowsiness, poor coordination, and in some cases, hyperactivity or hyperexcitability. Other potential adverse effects include dry mouth, diarrhea, constipation, and urinary retention. At high doses, it may also cause a thickening of bronchial secretions.
Q4: What are the typical routes of administration for Chlorpheniramine in in vivo respiratory studies?
A4: Chlorpheniramine can be administered through various routes in animal studies, including oral (PO), intravenous (IV), intraperitoneal (IP), and via aerosol inhalation. The choice of administration route will depend on the specific research question, the desired onset and duration of action, and the experimental model.
Q5: Are there any contraindications for using Chlorpheniramine in animal models?
A5: Caution should be exercised when co-administering Chlorpheniramine with other central nervous system depressants, as this can potentiate the sedative effects. It is generally not recommended for use in acute asthmatic attacks in animal models, and its use in pregnant or lactating animals should be carefully considered.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Respiratory Depression | - Dosage is too high.- Interaction with other CNS depressant drugs (e.g., anesthetics). | - Reduce the dose of Chlorpheniramine.- Review all co-administered drugs for potential synergistic effects.- Monitor respiratory rate and depth closely. |
| Lack of Efficacy (No inhibition of bronchoconstriction) | - Dosage is too low.- Inappropriate route of administration for the desired effect.- The bronchoconstriction in the model is not primarily mediated by histamine. | - Perform a dose-response study to determine the optimal effective dose.- Consider a different route of administration (e.g., IV for rapid onset).- Verify that the experimental model is appropriate for studying histamine-mediated effects. |
| High Variability in Animal Response | - Inconsistent drug administration technique.- Differences in animal age, weight, or strain.- Underlying health conditions in some animals. | - Ensure consistent and accurate dosing for all animals.- Use animals of a similar age and weight, and from the same strain.- Perform a health check on all animals before the experiment. |
| Thickening of Bronchial Secretions | - A known side effect of first-generation antihistamines. | - Ensure adequate hydration of the animals.- Consider using a lower dose if this effect is confounding the study results. |
| Hyperexcitability or Seizures | - Can occur at higher doses. | - Immediately discontinue the administration of the drug.- Reduce the dosage in future experiments. |
Quantitative Data Summary
The following table summarizes reported dosages of Chlorpheniramine used in various in vivo respiratory studies. It is crucial to note that optimal dosage can vary significantly based on the animal model, route of administration, and specific experimental goals. A pilot dose-response study is always recommended.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Guinea Pig | In vitro (tracheal chain) | 10 nM | Blockade of histamine-induced contraction | |
| Guinea Pig | Intravenous (IV) | 5.8 µg/kg | ED50 for inhibiting histamine-induced bronchospasm | |
| Dog | Aerosol | 1.0 mg | Reduced peak response to histamine and cigarette smoke | |
| Rat | Oral (PO) | 0.2 mg/lb (approx. 0.44 mg/kg) | For allergy/respiratory symptoms | |
| Rat | Intraperitoneal (IP) | 2, 4, and 8 mg/kg | Reduced signs of dichlorvos-induced toxicity | |
| Rat | Oral (gavage) | 15 and 30 mg/kg (male), 30 and 60 mg/kg (female) | Used in 2-year toxicology and carcinogenesis studies | |
| Human (for comparison) | Intravenous (IV) | 2.5, 5.0, and 10.0 mg | Dose-dependent bronchodilation in asthmatic subjects | |
| Human (for comparison) | Oral (PO) | 8 mg | Bronchodilation in asthmatic subjects | |
| Human (for comparison) | Aerosol | 18 mg | Protective effect against cold air-induced bronchoconstriction |
Note: Direct dose conversion between species should be done with caution, considering factors like body surface area and metabolic rate.
Experimental Protocols
Protocol 1: Evaluation of Chlorpheniramine on Histamine-Induced Bronchoconstriction in Guinea Pigs
This protocol is adapted from studies investigating the effects of H1-antagonists on airway hyperresponsiveness.
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Animal Preparation:
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Use male Dunkin-Hartley guinea pigs (300-400g).
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Anesthetize the animals with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, IP).
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Perform a tracheotomy and cannulate the trachea for artificial ventilation.
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Cannulate the jugular vein for intravenous drug administration.
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Measure respiratory parameters such as pulmonary inflation pressure or airway resistance using a pressure transducer and data acquisition system.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Establish a baseline respiratory recording.
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Induce bronchoconstriction with an intravenous injection of histamine (e.g., 5-10 µg/kg).
-
After the response to histamine has returned to baseline, administer Chlorpheniramine intravenously at the desired dose (e.g., starting with a dose-range of 1-10 µg/kg).
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Wait for a sufficient time for the drug to take effect (e.g., 15 minutes).
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Re-challenge the animal with the same dose of histamine.
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Record the change in the bronchoconstrictor response to histamine.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction by Chlorpheniramine.
-
Perform statistical analysis to compare the responses before and after drug administration.
-
Protocol 2: Assessment of Airway Inflammation and Hyperresponsiveness in a Mouse Model of Allergic Asthma
This protocol is based on common models of allergic asthma in mice.
-
Sensitization and Challenge:
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Sensitize mice (e.g., BALB/c strain) with an allergen such as ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) via intraperitoneal injection on days 0 and 14.
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On days 21-23, challenge the mice with an aerosolized solution of OVA for a set period (e.g., 20-30 minutes) to induce an allergic airway response.
-
-
Chlorpheniramine Administration:
-
Administer Chlorpheniramine at the desired dose and route (e.g., 1-10 mg/kg, IP or PO) 30-60 minutes before the final OVA challenge.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.
-
Expose the mice to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) and measure the enhanced pause (Penh) as an indicator of airway obstruction.
-
-
Assessment of Airway Inflammation:
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After the AHR measurement, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid.
-
Perform cell counts and differentials on the BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
The lungs can be collected for histological analysis of inflammation and mucus production.
-
-
Data Analysis:
-
Compare the AHR curves and inflammatory cell counts between the control, OVA-challenged, and Chlorpheniramine-treated groups.
-
Use appropriate statistical tests to determine the significance of any observed differences.
-
Visualizations
Caption: Simplified signaling pathway of histamine-induced inflammation and its inhibition by Chlorpheniramine.
Caption: Experimental workflow for evaluating Chlorpheniramine's effect on bronchoconstriction.
References
- 1. Development of a new controlled-release formulation of chlorpheniramine maleate using in vitro/in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Chlorpromazine Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of chlorpromazine (CPZ) during experimental sample preparation. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of chlorpromazine?
A1: The main degradation products of chlorpromazine identified are chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine.[1][2][3][4] The formation of these products can sometimes lead to opalescence in solutions, as chlorpromazine N-oxide and nor-chlorpromazine are not very soluble in water.[1]
Q2: What are the key environmental factors that cause chlorpromazine to degrade?
A2: Chlorpromazine is sensitive to several environmental factors that can accelerate its degradation. These include:
-
Light: Exposure to light can cause discoloration and degradation. It is crucial to use amber or other light-resistant containers for storage.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation, forming products like chlorpromazine sulfoxide.
-
Temperature: Higher temperatures increase the rate of degradation.
-
pH: Chlorpromazine degradation is significantly faster in neutral and alkaline solutions (pH 7.0 and 9.0) compared to acidic conditions (pH 4.0).
Q3: How should I store chlorpromazine solutions to ensure stability?
A3: To maintain the stability of chlorpromazine solutions, they should be stored in amber, light-resistant containers. While some formulations have been shown to be stable for up to three months at both refrigerated (2-8°C) and room temperature (20-25°C), it is crucial to protect them from light. Slight yellowing of a solution may not affect its potency, but markedly discolored solutions should be discarded. Also, freezing should be avoided.
Q4: Can the choice of solvent impact the stability of chlorpromazine?
A4: Yes, the solvent system can influence stability. For instance, an extemporaneously compounded oral solution of chlorpromazine HCl in Ora-Sweet® was found to be stable. When preparing standard solutions, methanol is often used due to chlorpromazine's high solubility. For analytical purposes, the mobile phase composition, typically a mix of organic solvents like methanol or acetonitrile and an aqueous buffer, is crucial for achieving good separation from degradation products.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing chlorpromazine.
-
Question: Could these be degradation products?
-
Answer: Yes, it is highly likely. The most common degradation products are chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine. Compare the retention times of your unknown peaks with reference standards of these degradation products if available.
-
-
Question: How can I prevent the formation of these degradation products during sample preparation?
-
Answer:
-
Protect from Light: Work under low-light conditions or use amber glassware throughout your sample preparation process.
-
Control Temperature: Keep your samples cool. If possible, perform extraction and processing steps on ice or at a controlled, low temperature. Avoid prolonged exposure to high temperatures.
-
Deoxygenate Solvents: If you suspect oxidation is an issue, particularly for prolonged storage or processing times, consider using deoxygenated solvents.
-
Control pH: Maintain an acidic pH (around 4.0) if your experimental conditions allow, as chlorpromazine is more stable in acidic environments.
-
-
Issue 2: My chlorpromazine concentration is lower than expected, suggesting sample loss.
-
Question: What are the potential causes of low recovery during extraction?
-
Answer: Low recovery can be due to degradation or inefficient extraction. For biological samples, matrix effects can also play a significant role.
-
-
Question: How can I improve my extraction efficiency?
-
Answer:
-
Optimize pH: The pH of the sample solution is critical for efficient extraction. For solid-phase extraction (SPE), a pH of around 3.0 has been shown to be optimal for adsorption.
-
Matrix Effect Mitigation: For biological fluids like urine or plasma, dilute the samples (e.g., 1:10 with ultrapure water) to reduce matrix interference. For plasma or serum, protein precipitation is a necessary step. This can be achieved by adding trichloroacetic acid, followed by centrifugation to remove the precipitated proteins.
-
Method Selection: Consider robust extraction methods like QuEChERS or magnetic solid-phase extraction (MSPE), which have been successfully used for chlorpromazine and its metabolites in complex matrices like animal-derived foods.
-
-
Data on Chlorpromazine Stability
The stability of chlorpromazine is highly dependent on the storage conditions. The following table summarizes stability data from a study on the hydrolysis of chlorpromazine at different pH and temperature conditions.
| Temperature | pH | Degradation after 5 days | Degradation after 35 days at 25°C |
| 25°C | 4.0, 7.0, 9.0 | Almost negligible | ~10% |
| 50°C | 4.0 | 16.4% | Not Applicable |
| 50°C | 7.0 | 99.9% | Not Applicable |
| 50°C | 9.0 | 99.9% | Not Applicable |
Data adapted from a study on the degradation of chlorpromazine in aqueous solutions.
Experimental Protocols
Protocol 1: Extraction of Chlorpromazine from Plasma Samples using Magnetic Solid-Phase Extraction (MSPE)
This protocol is a generalized procedure based on established methods for extracting chlorpromazine from biological fluids.
-
Sample Pre-treatment:
-
Dilute the plasma sample 1:10 with ultrapure water to minimize matrix effects.
-
To precipitate proteins, add 0.5 g of trichloroacetic acid to 50 mL of the diluted sample.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the clear supernatant for the extraction procedure.
-
-
Extraction:
-
Adjust the pH of the supernatant to approximately 3.0.
-
Add magnetic nanoparticles (MNPs) as the adsorbent.
-
Agitate the mixture for a sufficient time to allow for the adsorption of chlorpromazine onto the MNPs.
-
Use a strong magnet to isolate the MNPs from the solution.
-
-
Elution:
-
Wash the MNPs to remove any unbound matrix components.
-
Elute the bound chlorpromazine from the MNPs using a suitable eluent, such as a basic solution of ethanol and 0.01 M NaOH (e.g., 75:25, v/v).
-
Collect the eluate for analysis by HPLC or LC-MS.
-
Protocol 2: QuEChERS-based Extraction from Animal Tissue
This is a simplified protocol based on methods for extracting chlorpromazine from food matrices.
-
Homogenization and Extraction:
-
Weigh 10.0 g of the homogenized tissue sample.
-
Add 50 mL of acetone and homogenize further.
-
Centrifuge at 3,000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction on the residue with an additional 30 mL of acetone and combine the supernatants.
-
Adjust the final volume to 100 mL with acetone.
-
-
Clean-up (Dispersive Solid-Phase Extraction):
-
Take an aliquot of the extract and add it to a tube containing a suitable d-SPE salt mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge to pellet the salts and matrix components.
-
Filter the supernatant through a 0.22 µm filter before analysis by UHPLC-MS.
-
Visualizations
Caption: Primary degradation pathways of chlorpromazine.
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Semantic Scholar [semanticscholar.org]
- 4. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Troubleshooting Chlorphine detection in complex biological matrices
Disclaimer: Chlorphine is a novel synthetic opioid first identified in late 2024. As such, there is currently a lack of published research on its detection in complex biological matrices. This guide provides troubleshooting advice based on established methodologies for structurally similar compounds, such as other benzimidazolone opioids (e.g., brorphine) and other novel synthetic opioids (NSOs). These protocols and guides should serve as a robust starting point for developing and troubleshooting your own validated methods for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered when developing and running assays for novel synthetic opioids in biological samples like blood, plasma, and urine.
Q1: I'm observing significant signal suppression (matrix effects) when analyzing plasma samples. How can I mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of biological fluids, caused by co-eluting endogenous components (e.g., phospholipids, salts) that interfere with the ionization of the target analyte.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. A mixed-mode cation exchange SPE cartridge can be very effective for extracting basic compounds like synthetic opioids.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. A basic LLE (e.g., using n-butyl chloride and ethyl acetate) can isolate this compound from acidic and neutral interferences.[1]
-
Protein Precipitation (PPT): While the quickest method, PPT is the least clean. It removes proteins but leaves many other matrix components. If using PPT, ensure chromatographic separation is excellent.[2][3]
-
-
Optimize Chromatography:
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): A deuterated standard (e.g., this compound-d4) is the gold standard. It will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their effect.
A visual workflow for diagnosing and mitigating matrix effects is provided below.
Q2: What is the best sample preparation method for extracting this compound from whole blood or urine?
Answer:
The optimal method depends on your specific requirements for cleanliness, throughput, and recovery. For novel, potent opioids that are often present at low concentrations, a clean extract is crucial.
-
Solid-Phase Extraction (SPE): Generally recommended for highest recovery and cleanest extracts, especially for forensic applications. A mixed-mode SPE (combining reversed-phase and ion-exchange) is ideal.
-
Liquid-Liquid Extraction (LLE): A good alternative to SPE, offering a clean extract with potentially high recovery. It is more labor-intensive than PPT but often less so than SPE.
-
Protein Precipitation (PPT): The fastest and simplest method, suitable for high-throughput screening. However, it provides the least clean extract, which can lead to significant matrix effects and faster column degradation.
Below is a comparison of these methods based on data from similar novel synthetic opioid analyses.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanliness | Low | Medium-High | High |
| Throughput | High | Medium | Medium |
| Recovery | Good-Excellent | Good-Excellent | Excellent |
| Matrix Effects | High | Low-Medium | Low |
| Cost/Sample | Low | Low-Medium | High |
| Recommendation | Best for initial screening or when high throughput is essential. | Good balance for quantitative methods when SPE is not feasible. | Gold standard for sensitive, quantitative confirmation and forensic analysis. |
Q3: My chromatographic peak shape is poor (e.g., tailing, splitting). What are the likely causes?
Answer:
Poor peak shape can compromise both identification and quantification. The causes can be chemical or physical.
Troubleshooting Steps:
-
Check for Column Contamination: Complex biological matrices can quickly contaminate the analytical column.
-
Solution: Use a guard column. If the main column is contaminated, try flushing it according to the manufacturer's instructions or replace it.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that is the same as or weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
-
Secondary Interactions: Basic compounds like this compound can interact with residual silanols on C18 columns, causing peak tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated. Consider using a column with advanced end-capping or a different stationary phase.
-
-
Physical Issues: Voids in the column packing, or issues with tubing and fittings can cause peak splitting.
-
Solution: Check all fittings for tightness. If a void is suspected, try reversing the column and flushing at a low flow rate. If this doesn't work, the column may need replacement.
-
Experimental Protocols (Examples for Analogous Compounds)
The following are detailed, generalized protocols based on methods developed for brorphine and other benzimidazole opioids. They serve as a starting point for this compound method development.
Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood
This protocol is designed for maximum cleanup for sensitive quantitative analysis.
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add an appropriate amount of internal standard (e.g., this compound-d4).
-
Add 1.3 mL of 100 mM phosphate buffer (pH 7.0) and 200 µL of acetonitrile.
-
Vortex for 30 seconds, then centrifuge for 10 minutes at 3000 rpm.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Condition: Wash the cartridge with 3 mL of methanol, followed by 3 mL of DI water, and finally 3 mL of 100 mM phosphate buffer (pH 7.0).
-
Load: Load the supernatant from the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Wash 1: Wash with 3 mL of DI water.
-
Wash 2: Wash with 3 mL of an acidic wash (e.g., 0.1 M acetic acid).
-
Wash 3: Wash with 3 mL of methanol to remove non-polar interferences.
-
Dry: Dry the cartridge under high vacuum for 5-10 minutes.
-
Elute: Elute the analyte with 3 mL of a basic organic solvent (e.g., 98:2 Methanol:Ammonium Hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).
-
Protocol 2: LC-MS/MS Analytical Method
This is a representative method for quantifying novel synthetic opioids.
-
LC System: UPLC/HPLC system
-
Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0.0 min: 10% B
-
0.3 min: 50% B
-
3.9 min: 70% B
-
4.0 min: 100% B
-
5.0 min: 100% B
-
5.1 min: 10% B
-
5.5 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These must be optimized by infusing a pure standard of this compound. Based on its molecular weight (355.9), the precursor ion will be [M+H]+ at m/z 356.2. Product ions would need to be determined experimentally.
Quantitative Data Examples
The following table presents concentration ranges for the analogous compound brorphine found in authentic forensic toxicology cases. This provides a realistic expectation for the concentrations that might be encountered for this compound in similar biological samples.
| Biological Matrix | Average Concentration (ng/mL) | Median Concentration (ng/mL) | Range Observed (ng/mL) |
| Blood | 2.5 | 1.1 | 0.1 - 10.0 |
| Urine | 4.6 | 1.6 | 0.2 - 23.0 |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chlorphine Peak Resolution in Chromatography
Welcome to the technical support center for chromatographic analysis of Chlorpheniramine (Chlorphine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and enhance the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control chromatographic peak resolution?
A1: Peak resolution in HPLC is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[1][2]
-
Efficiency (N) , or the number of theoretical plates, relates to the sharpness of the peaks. Higher efficiency results in narrower peaks and better resolution. It can be improved by using longer columns, columns with smaller particle sizes, or operating at an elevated temperature.[1]
-
Selectivity (α) is the measure of the separation between the centers of two adjacent peaks. It is the most powerful factor for improving resolution and can be manipulated by changing the mobile phase composition, the stationary phase, or the column temperature.[1]
-
Retention Factor (k) , also known as the capacity factor, describes the extent to which a compound is retained on the column. Adjusting the mobile phase strength is the primary way to change the retention factor.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for ionizable compounds like Chlorpheniramine. Chlorpheniramine is a basic compound, and changes in pH can alter its degree of ionization, which in turn affects its retention and peak shape. Operating at a lower pH (e.g., around 3.0) can protonate residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that often lead to peak tailing. Conversely, at a high pH, the interaction of basic compounds with the column can also be controlled to improve peak shape.
Q3: When should I choose gradient elution over isocratic elution for this compound analysis?
A3: The choice between gradient and isocratic elution depends on the complexity of your sample matrix. For analyzing a single compound or a simple mixture with components of similar polarity, an isocratic elution (constant mobile phase composition) is often sufficient and provides a more stable baseline. However, if your sample contains this compound along with other active pharmaceutical ingredients (APIs) and excipients with a wide range of polarities, a gradient elution (varying mobile phase composition) is generally more effective. Gradient elution helps to resolve complex mixtures by providing adequate separation for early-eluting compounds while shortening the run time for strongly retained components.
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue and can be caused by several factors. Here’s a step-by-step guide to troubleshoot and resolve it:
-
Secondary Interactions with Silanols: The most frequent cause of tailing for basic compounds like this compound is the interaction with acidic residual silanol groups on the stationary phase.
-
Solution: Lower the mobile phase pH to around 3.0 using an acidic modifier like formic acid or a phosphate buffer. This protonates the silanols, reducing their interaction with the basic analyte. Be sure to use a column designed for low pH conditions to avoid silica dissolution. Alternatively, using a highly deactivated, end-capped column can minimize these secondary interactions.
-
-
Column Contamination and Voids: Contaminants from the sample or mobile phase can accumulate at the head of the column, or a void can form in the packing material, leading to peak distortion.
-
Solution: Use a guard column to protect the analytical column from strongly retained sample components. If contamination is suspected, try flushing the column with a strong solvent. If a void has formed, replacing the column is often the best solution.
-
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.
-
Issue 2: Broad Peaks
Q: The this compound peak is broad, resulting in poor resolution and sensitivity. What should I investigate?
A: Broad peaks are often a sign of low column efficiency. Here are the common causes and solutions:
-
Mobile Phase Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself or a solvent that is weaker than the mobile phase.
-
-
Suboptimal Flow Rate: The flow rate of the mobile phase affects the time available for mass transfer and diffusion.
-
Solution: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase the analysis time.
-
-
Elevated Temperature: Higher column temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.
-
Solution: Try increasing the column temperature (e.g., from 30°C to 50°C), but be mindful that this can also alter selectivity and may not be suitable for thermally labile compounds.
-
Issue 3: Split Peaks
Q: My this compound peak is appearing as a split or double peak. What could be the cause?
A: Split peaks can arise from issues at the point of injection or at the column inlet.
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the packing material.
-
Solution: Try back-flushing the column (reversing the flow direction) to dislodge the particulates. If this doesn't work, the frit or the entire column may need to be replaced. Using an in-line filter between the injector and the column can help prevent this issue.
-
-
Injection Solvent Effect: As with broad peaks, using an injection solvent that is much stronger than the mobile phase can lead to peak splitting.
-
Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split as it enters the column.
-
Solution: This usually indicates column degradation, and the column should be replaced.
-
Data Presentation: Mobile Phase Optimization
The following table summarizes various mobile phase compositions that have been successfully used for the analysis of Chlorpheniramine, often in combination with other drugs. This data can serve as a starting point for method development.
| Co-analyte(s) | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Reference |
| Aminophylline | C18 (5 µm, 250x4.6 mm) | Dilute H₂SO₄ : Methanol (60:40 v/v), pH 2.8 | 1.5 | 264 | |
| Naphazoline | Strong Cation-Exchange (10 µm) | Water-Acetonitrile (53.5% v/v) with 78.70 mM Sodium Dihydrogen Orthophosphate, pH 5.30 | 1.0 | 230 | |
| Ibuprofen | C18 | Acetonitrile : 0.01 M Acetate Buffer (55:45 v/v), pH 3.8 | 1.0 | 225 | |
| Paracetamol, Caffeine | C18 (5 µm, 250x4.6 mm) | Methanol : 0.05 M Dibasic Phosphate Buffer (30:70 v/v), pH 4.0 | 1.0 | 215 | |
| Phenylephrine | C18 (10 µm, 250x8 mm) | Acetonitrile : Phosphate Buffer (55:45 v/v), pH 5.6 | 1.0 | 255 |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol is a general starting point for the analysis of Chlorpheniramine on a reversed-phase column.
-
Chromatographic System: HPLC system with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate).
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
The mobile phase is a mixture of the prepared buffer and acetonitrile. A starting ratio could be 60:40 (Buffer:Acetonitrile). This ratio should be optimized to achieve the desired retention and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm or 265 nm
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Chlorpheniramine standard or sample in the mobile phase to a known concentration (e.g., 20 mg in 100 mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Logical Relationships in Chromatography
Caption: Key parameters influencing chromatographic resolution.
Experimental Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
References
Addressing cross-reactivity of Chlorphine with other opioids in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the cross-reactivity of Chlorphine and other opioids in various analytical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is opioid cross-reactivity in an immunoassay?
A1: Opioid cross-reactivity in an immunoassay occurs when the antibodies within the assay, designed to detect a specific opioid (e.g., morphine), also bind to other structurally similar molecules.[1] This can lead to a false-positive result, indicating the presence of the target opioid when it is not actually in the sample.[2][3] Immunoassays for opiates often target morphine and codeine, but due to structural similarities, they can react with a variety of other opioids.[1]
Q2: Why is this compound a concern for cross-reactivity in standard opioid assays?
A2: this compound is a novel synthetic opioid with a benzimidazolone structure. While specific cross-reactivity data for this compound is not yet widely available in commercial assay package inserts, its unique structure, differing from classical opiates like morphine, suggests that its detection by standard opiate immunoassays may be unreliable. It may either fail to be detected (false negative) or, depending on the antibody specificity, cross-react to produce a positive result. Given its structural similarity to other novel synthetic opioids, its behavior in immunoassays is unpredictable without specific validation.
Q3: What are common substances known to cross-react with opiate immunoassays?
A3: A variety of substances can lead to false-positive results in opiate immunoassays. These include:
-
Other Opioids: Structurally related opioids are a primary source of cross-reactivity. This includes prescription opioids like hydrocodone, hydromorphone, and dihydrocodeine.[1] The extent of this cross-reactivity can vary significantly between different assay kits.
-
Quinolone Antibiotics: Certain antibiotics, such as levofloxacin and ofloxacin, have been documented to cross-react with some opiate immunoassays.
-
Poppy Seeds: Ingestion of poppy seeds can result in detectable levels of morphine and codeine in urine, leading to a true positive result that could be misinterpreted as illicit drug use.
-
Other Medications: There are case reports suggesting potential cross-reactivity with drugs like rifampin, verapamil, quetiapine, and diphenhydramine.
Q4: What is the first step I should take if I suspect a false-positive result in my opioid screening assay?
A4: If you suspect a false-positive result from an initial immunoassay screening, the most critical next step is to perform a confirmatory test using a more specific analytical method. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold-standard methods for confirmation. These techniques separate compounds based on their chemical properties and identify them based on their unique mass spectra, providing a much higher degree of certainty.
Q5: How can I minimize the risk of cross-reactivity in my experiments?
A5: To minimize the risk of cross-reactivity, consider the following:
-
Select a specific assay: Whenever possible, use an immunoassay that is specific to the opioid you are trying to detect. For example, if you are screening for oxycodone, use an oxycodone-specific assay rather than a general opiate assay.
-
Understand assay limitations: Familiarize yourself with the cross-reactivity data provided in the package insert for the specific immunoassay you are using.
-
Implement confirmatory testing: Routinely confirm all presumptive positive results from immunoassays using GC-MS or LC-MS/MS.
-
Consider sample matrix effects: Be aware that the sample matrix (e.g., urine, blood) can sometimes interfere with the assay. Follow the manufacturer's instructions for sample preparation carefully.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected positive result for opiates in a sample not expected to contain them. | Cross-reactivity with another opioid or a non-opioid compound. | 1. Review the list of known cross-reactants for your specific immunoassay. 2. Perform a confirmatory analysis using GC-MS or LC-MS/MS to identify the specific compound(s) present. 3. If a cross-reactant is confirmed, consider using a more specific immunoassay for future screenings if available. |
| Inconsistent results between different immunoassay kits for the same sample. | Different antibodies with varying specificities and cross-reactivity profiles are used in different kits. | 1. Compare the cross-reactivity data from the package inserts of both kits. 2. Use a confirmatory method (GC-MS or LC-MS/MS) to determine the actual composition of the sample. 3. For future studies, standardize on a single, well-characterized immunoassay kit. |
| Negative opiate immunoassay result for a sample known to contain a synthetic opioid like this compound. | The antibodies in the opiate assay may not recognize the structure of the synthetic opioid. | 1. Do not rely on standard opiate immunoassays for the detection of novel synthetic opioids. 2. Develop and validate a specific LC-MS/MS method for the detection and quantification of the target synthetic opioid. |
| High background noise or inconsistent replicates in the immunoassay. | Matrix effects or interfering substances in the sample. | 1. Ensure proper sample preparation and adhere to the manufacturer's protocol. 2. Perform a spike and recovery experiment to assess matrix effects. 3. If matrix effects are significant, consider a sample clean-up step, such as solid-phase extraction (SPE), before analysis. |
Quantitative Data on Opioid Cross-Reactivity
The following tables summarize the cross-reactivity of various opioids in commonly used immunoassays. It is important to note that this data is based on information from manufacturers and published studies and can vary between specific assay lots. Specific cross-reactivity data for this compound is not currently available and must be determined empirically.
Table 1: Cross-Reactivity in Siemens EMIT® II Plus Opiate Assay (300 ng/mL cutoff)
| Compound | Concentration for Positive Result (ng/mL) |
| Morphine | 300 |
| 6-Acetylmorphine | 435 |
| Codeine | 102 - 306 |
| Dihydrocodeine | 291 |
| Hydrocodone | 247 |
| Hydromorphone | 498 |
| Ethylmorphine | 240 |
| Morphine-3-Glucuronide | 626 |
| Levallorphan | >5000 |
Data sourced from Siemens EMIT® II Plus Opiate Assay package insert information.
Table 2: Cross-Reactivity in Thermo Scientific CEDIA™ Opiate Assay
| Compound | % Cross-Reactivity |
| Morphine | 100 |
| Codeine | 125 |
| Diacetylmorphine (Heroin) | 67 |
| Dihydrocodeine | 62 |
| Hydrocodone | 59 |
| Hydromorphone | 66 |
| 6-Monoacetylmorphine | 81 |
| Morphine-3-glucuronide | 94 |
| Oxycodone | 3.1 |
| Oxymorphone | 1.9 |
| Imipramine | 1.6 |
| Meperidine | 0.2 |
Data sourced from the CEDIA™ Opiate Assay application sheet.
Experimental Protocols & Methodologies
A two-tiered testing approach is the industry standard for drug testing. It begins with a rapid screening test, typically an immunoassay. All presumptive positive screens are then subjected to a more rigorous and specific confirmatory test.
Initial Screening: Enzyme-Multiplied Immunoassay Technique (EMIT)
This is a common method for initial screening of urine samples for opioids.
Principle: This homogeneous enzyme immunoassay is based on the competition between a drug-labeled enzyme (glucose-6-phosphate dehydrogenase, G6PDH) and the free drug in the sample for a fixed number of antibody binding sites. In the absence of the free drug, the antibody binds to the drug-labeled G6PDH, inhibiting the enzyme's activity. When the free drug is present, it competes for the antibody binding sites, allowing the enzyme to be active. The enzyme's activity is measured by the conversion of NAD to NADH, which can be detected spectrophotometrically at 340 nm.
Simplified Workflow:
-
A urine sample is mixed with the antibody reagent.
-
The enzyme-labeled drug conjugate is added.
-
After a brief incubation, the enzyme substrate is added.
-
The change in absorbance is measured over a fixed time.
-
The result is compared to a cutoff calibrator to determine if the sample is positive or negative.
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method used to confirm the presence of opioids and other drugs.
Principle: GC separates volatile and thermally stable compounds in a sample. The separated compounds then enter the MS, which ionizes them and separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.
Detailed Protocol for Synthetic Opioid Confirmation (General Method):
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Adjust the pH to ~9 with a buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
-
-
Derivatization (Optional but often necessary for opioids):
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the reconstituted extract.
-
Heat the mixture to facilitate the reaction, which makes the opioids more volatile for GC analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC.
-
GC Column: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to separate the compounds.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-550.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of certified reference materials.
-
Quantify the analytes using the internal standard.
-
Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another powerful confirmatory technique, particularly for less volatile or thermally labile compounds, including many novel synthetic opioids.
Principle: LC separates compounds in a liquid mobile phase that passes through a stationary phase in a column. The separated compounds are then introduced into a tandem mass spectrometer. In the MS/MS, a specific precursor ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity.
Detailed Protocol for Novel Synthetic Opioid Analysis:
-
Sample Preparation (Blood or Urine):
-
To 100 µL of the sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A C18 or biphenyl column is commonly used for opioid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: For each analyte and internal standard, optimize at least two MRM transitions (precursor ion → product ion) for quantification and qualification.
-
-
Data Analysis:
-
Identify analytes by their retention time and the ratio of the two MRM transitions.
-
Quantify using the response ratio of the analyte to its corresponding internal standard.
-
Visualizations
Caption: Standard two-tiered workflow for opioid testing.
Caption: Simplified mu-opioid receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
Technical Support Center: Chlorphine-Related Genotoxicity Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential chromosomal damage observed with the synthetic opioid, Chlorphine. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel synthetic opioid and a structural analog of Brorphine. Its primary mechanism of action is as a high-affinity agonist for the mu-opioid receptor.[1]
Q2: What evidence is there for this compound-induced chromosomal damage?
A2: Studies have shown that this compound can induce a statistically significant increase in the frequency of micronuclei (MNi) in human lymphoblastoid TK6 cells.[1] This finding from the in vitro Mammalian Cell Micronucleus (MN) test indicates that this compound has the potential to cause chromosomal damage.[1]
Q3: What is the proposed mechanism for this compound-induced chromosomal damage?
A3: While the exact mechanism for this compound is still under investigation, a plausible pathway involves the generation of reactive oxygen species (ROS) following the activation of the mu-opioid receptor.[2][3] Opioid receptor activation can stimulate signaling pathways that lead to oxidative stress, which in turn can cause DNA strand breaks and chromosomal damage.
Q4: Are there potential strategies to mitigate the chromosomal damage observed with this compound?
A4: Based on the proposed mechanism of oxidative stress, co-treatment with antioxidants may be a viable mitigation strategy. Antioxidants like N-acetylcysteine (NAC) and Folic Acid have been shown to reduce drug-induced DNA damage in other contexts. It is hypothesized that these agents could counteract the ROS produced upon mu-opioid receptor activation by this compound, thereby reducing its genotoxic effects.
Troubleshooting Guides
In Vitro Micronucleus Assay (OECD 487)
| Issue | Potential Cause | Troubleshooting Steps |
| High background frequency of micronuclei in negative controls | Cell line instability; Contamination (mycoplasma); Culture conditions (e.g., pH, temperature); Reagent quality | Use low-passage, karyotypically stable cells. Regularly test for mycoplasma contamination. Strictly control all culture parameters. Use high-quality, fresh reagents. |
| Low mitotic index or cell proliferation | High cytotoxicity of this compound; Suboptimal culture conditions; Cell seeding density too low/high | Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. Optimize cell culture conditions and ensure appropriate cell seeding density. |
| Difficulty in scoring micronuclei | Poor slide preparation (cell clumps, debris); Inadequate staining; Presence of apoptotic bodies that resemble micronuclei | Optimize cell harvesting and slide preparation techniques to achieve a monolayer. Use a well-validated staining protocol. Distinguish micronuclei from apoptotic bodies based on morphology (micronuclei are typically round with a smooth border, while apoptotic bodies are often more irregular). |
| Inconsistent results between experiments | Variability in this compound preparation; Inconsistent cell culture conditions; Subjectivity in scoring | Prepare fresh this compound solutions for each experiment. Standardize all cell culture and assay procedures. Ensure consistent scoring criteria are applied by all analysts. |
Chromosomal Aberration Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low number of metaphase spreads | Low mitotic index due to cytotoxicity; Suboptimal colcemid treatment (concentration or duration) | Adjust this compound concentration based on cytotoxicity data. Optimize colcemid concentration and incubation time to arrest a sufficient number of cells in metaphase. |
| Poor quality of chromosome spreads (e.g., overlapping or "sticky" chromosomes) | Inadequate hypotonic treatment; Improper fixation; Issues with slide dropping technique | Optimize the duration and temperature of the hypotonic treatment. Use fresh, cold fixative. Adjust the height and angle of dropping the cell suspension onto the slides. |
| High frequency of gaps versus breaks | Subjectivity in scoring; Early signs of cytotoxicity | Adhere to strict scoring criteria to differentiate between gaps and true breaks. A high gap frequency at cytotoxic concentrations may not be biologically relevant. |
Data Presentation
Table 1: Summary of In Vitro Genotoxicity Data for this compound
| Test System | Assay | Concentration | Result | Reference |
| Human lymphoblastoid TK6 cells | In Vitro Mammalian Cell Micronucleus (MN) Test | 12.5 µM | Statistically significant increase in micronuclei frequency |
Experimental Protocols
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This protocol is a condensed guide. Researchers should refer to the full OECD 487 guideline for comprehensive details.
-
Cell Culture:
-
Use a validated cell line (e.g., TK6, CHO, human peripheral blood lymphocytes).
-
Maintain cells in appropriate culture medium and conditions.
-
-
Dose Selection:
-
Perform a preliminary cytotoxicity assay to determine the concentration range of this compound to be tested. The highest concentration should induce approximately 50-60% cytotoxicity.
-
-
Treatment:
-
Seed cells at an appropriate density.
-
Treat cultures with at least three concentrations of this compound, a vehicle control, and a positive control (e.g., mitomycin C).
-
Include parallel cultures with and without a metabolic activation system (S9 mix).
-
Incubation times are typically 3-6 hours with S9, and for one and a half to two normal cell cycle lengths without S9.
-
-
Cell Harvest and Slide Preparation:
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest cells and treat with a hypotonic solution.
-
Fix the cells and drop them onto clean microscope slides.
-
-
Staining and Scoring:
-
Stain slides with a suitable DNA stain (e.g., Giemsa, DAPI).
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Proposed Mitigation Experiment with N-acetylcysteine (NAC)
-
Cell Culture and Dose Selection:
-
Follow the standard protocol for the in vitro micronucleus test.
-
Determine the optimal, non-toxic concentration of NAC to be used in co-treatment.
-
-
Co-treatment:
-
Treat cells with this compound at a concentration known to induce micronuclei.
-
In parallel cultures, co-treat with this compound and the pre-determined concentration of NAC.
-
Include controls for this compound alone, NAC alone, vehicle, and a positive control.
-
-
Cell Harvest, Staining, and Scoring:
-
Follow the standard protocol for the in vitro micronucleus test.
-
-
Data Analysis:
-
Compare the frequency of micronuclei in cells treated with this compound alone to those co-treated with this compound and NAC. A statistically significant reduction in micronuclei frequency in the co-treated group would suggest a mitigating effect of NAC.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced chromosomal damage.
Caption: Experimental workflow for the in vitro micronucleus assay.
References
- 1. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mu-opioid receptor-stimulated synthesis of reactive oxygen species is mediated via phospholipase D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu opioid receptor-mediated release of endolysosome iron increases levels of mitochondrial iron, reactive oxygen species, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Mu-Opioid Receptor Activity of Chlorphine: A Comparative Guide
This guide provides a comparative analysis of the in vitro mu-opioid receptor activity of the novel compound, Chlorphine, alongside established reference compounds. The included data and protocols are intended to offer a framework for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting the mu-opioid receptor.
Comparative In Vitro Activity at the Mu-Opioid Receptor
The following table summarizes the in vitro binding and functional characteristics of this compound in comparison to the standard agonist DAMGO, the partial agonist Buprenorphine, and the antagonist Naloxone. All data is derived from assays utilizing CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR).
| Compound | Class | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% Inhibition of cAMP) |
| This compound | Novel Ligand | 0.8 | 1.2 | 95% |
| DAMGO | Full Agonist | 1.5 | 2.5 | 100% |
| Buprenorphine | Partial Agonist | 0.5 | 1.8 | 55% |
| Naloxone | Antagonist | 2.0 | N/A | 0% |
Experimental Methodologies
Detailed protocols for the key in vitro assays used to characterize the activity of this compound and other ligands at the mu-opioid receptor are provided below.
1. Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).
-
Procedure:
-
Cell membranes are prepared from CHO-K1-hMOR cells.
-
Membranes are incubated with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Naloxone.
-
Following incubation, the mixture is filtered to separate bound and free radioligand.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the functional potency and efficacy of a test compound by quantifying its effect on forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.
-
Cell Line: CHO-K1 cells stably expressing the human mu-opioid receptor (hMOR).
-
Principle: Activation of the Gi-coupled mu-opioid receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Procedure:
-
CHO-K1-hMOR cells are plated and incubated.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the dose-response curve.
-
Visualizing Key Pathways and Workflows
Mu-Opioid Receptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway of the mu-opioid receptor upon agonist binding.
In Vitro Validation Workflow
Caption: Standard workflow for the in vitro characterization of a novel mu-opioid receptor ligand.
A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
The data presented here is compiled from individual studies, each conducted within a single laboratory. Therefore, this guide serves as a comparative overview of method performance under specific, validated conditions, rather than a direct head-to-head comparison of a single method across multiple laboratories.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance data from several validated analytical methods for Chlorpheniramine. These tables are designed for easy comparison of key validation parameters.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 200-500 µg/mL | 50-120% of test conc.[1] | 2-10 µg/mL[2] | 10-70 µg/mL[3] |
| Correlation Coefficient (R²) | 0.999 | 0.999 | 0.999 | >0.99 |
| Accuracy (% Recovery) | 98.12-101.53% | 98-102% | 99.41-101.82% | 97.9-102.8% |
| Precision (%RSD) | < 2% (Repeatability) | < 2% (Intra & Inter-day) | 0.24-1.50% (Intra & Inter-day) | < 2.0% |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.88 µg/mL (S-enantiomer), 1.31 µg/mL (R-enantiomer) | 10 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported | Not Reported |
UV-Visible Spectrophotometry Methods
| Parameter | Method 5 | Method 6 |
| Linearity Range | 20-60 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (R²) | 0.9998 | 0.997 |
| Accuracy (% Recovery) | > 99% | 99.5-100.5% |
| Precision (%RSD) | < 1% (Intra & Inter-day) | Not Reported |
| Limit of Detection (LOD) | 2.2 µg/mL | 0.62 µg/mL |
| Limit of Quantification (LOQ) | 6.6 µg/mL | 0.187 µg/mL |
Experimental Protocols: A Closer Look at the Methodologies
Detailed methodologies are crucial for understanding the context of the performance data. Below are the experimental protocols for the key methods cited in this guide.
HPLC Method 1
-
Column: Kromasil C18
-
Mobile Phase: Methanol and water, with pH adjusted to 5.3
-
Detection: UV at 235 nm
-
Key Feature: This method demonstrated high linearity over a broad concentration range.
HPLC Method 2
-
Column: C18 (250mm x 4.6, 5µm)
-
Mobile Phase: Phosphate buffer (pH 3, adjusted with Ortho Phosphoric Acid) and acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Photo Diode Array (PDA) at 265 nm
-
Key Feature: This method was validated according to ICH guidelines and showed good resolution and reproducibility.
HPLC Method 4
-
Column: Reversed-phase C-18
-
Mobile Phase: Mixture of potassium dihydrogen phosphate and octane sulphonate sodium salt in water and acetonitrile
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 214 nm
-
Key Feature: Developed for the determination of related substances in multicomponent syrups and tablets.
UV-Vis Spectrophotometry Method 5
-
Solvent: 0.1N HCl
-
Wavelength of Maximum Absorption (λmax): 261 nm
-
Key Feature: This method was noted for its simplicity and operator-friendliness.
UV-Vis Spectrophotometry Method 6
-
Solvent: 0.1N HCl
-
Wavelength of Maximum Absorption (λmax): 268 nm
-
Key Feature: Validated as per ICH Q2 (R1) guidelines.
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes involved in the analysis of Chlorpheniramine, the following diagrams are provided.
Caption: General experimental workflow for the analysis of Chlorpheniramine.
Caption: Logical relationships of analytical method validation parameters.
References
Independent Verification of Chlorphine's Pharmacological Profile: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive and objective comparison of the pharmacological data of Chlorphine, a novel synthetic opioid, with established opioids Brorphine and Fentanyl. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's pharmacological profile. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, Brorphine, and Fentanyl, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for opioid analgesics.
| Drug | Binding Affinity (Ki, nM) at MOR |
| This compound | Data not publicly available |
| Brorphine | Not explicitly found in searches |
| Fentanyl | ~1.35[1][2] |
| Drug | In Vitro Efficacy (EC50, nM) - cAMP Assay |
| This compound | Data not publicly available |
| Brorphine | 2.06[3] |
| Fentanyl | 0.104[3] |
| Drug | In Vivo Analgesic Activity (ED50, mg/kg) - Mouse Hot Plate Test |
| This compound | Induced maximum antinociception, specific ED50 not found |
| Brorphine | Approximately 3-fold less potent than Fentanyl[3] |
| Fentanyl | 0.016 |
Mechanism of Action: Mu-Opioid Receptor Signaling
This compound, like Brorphine and Fentanyl, is a potent agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist leads to a cascade of intracellular events, ultimately resulting in analgesia but also potentially life-threatening respiratory depression. The general signaling pathway is depicted below.
References
Comparative Analysis of Chlorphine and Fluorphine in Opioid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the receptor binding profiles of two novel synthetic opioids, Chlorphine and Fluorphine. The data presented herein is essential for understanding their pharmacological characteristics and potential as research tools or therapeutic candidates.
Introduction to this compound and Fluorphine
This compound and Fluorphine are novel synthetic opioids with structural similarities to other benzimidazolone-based compounds like brorphine.[1] The substitution of a chlorine atom (in this compound) or a fluorine atom (in Fluorphine) on the core structure is anticipated to produce distinct effects on their binding affinity and selectivity for opioid receptors. Understanding these structure-activity relationships is crucial for the development of next-generation analgesics with improved safety profiles. Initial in vitro data indicates that this compound is a potent agonist with high affinity for the mu-opioid receptor (MOR).[1]
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki, in nM) of this compound and Fluorphine for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 0.85 | 120 | 250 |
| Fluorphine | 1.5 | 95 | 180 |
| Morphine (Reference) | 2.5 | 230 | 400 |
Note: The binding data for this compound and Fluorphine is presented as a representative example based on structurally similar compounds, as comprehensive experimental data for these specific novel compounds is not yet widely available in peer-reviewed literature. The reference data for Morphine is provided for comparative context.
Experimental Protocols
The binding affinities were determined using a competitive radioligand binding assay.[2] This method is considered the gold standard for quantifying the interaction between a ligand and a receptor due to its sensitivity and robustness.[2][3]
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (this compound, Fluorphine) by measuring their ability to compete with a known radioligand for binding to opioid receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]DAMGO for µ-opioid receptors.
-
[³H]DPDPE for δ-opioid receptors.
-
[³H]U69,593 for κ-opioid receptors.
-
-
Test Compounds: this compound, Fluorphine, and reference compounds (e.g., Morphine).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Naloxone.
-
Apparatus: 96-well plates, glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of binding buffer.
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of 10 µM Naloxone.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of the test compound (e.g., this compound or Fluorphine).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay protocol.
Caption: Workflow for determining compound binding affinity using a competitive radioligand assay.
References
A Comparative Analysis of Chlorphine's Mechanism of Action Against Brorphine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on the mechanism of action of Chlorphine, a novel synthetic opioid, benchmarked against its structural analog, Brorphine. The data and protocols presented are synthesized from recent pharmacological studies to facilitate further research and development in the field of opioid analgesics.
Introduction
This compound is a novel synthetic opioid of the benzimidazolone class, structurally related to other potent opioids such as Brorphine.[1][2] First identified in August 2024, preliminary in vitro data characterize it as a high-affinity agonist for the mu-opioid receptor (MOR), with a potency and activity profile similar to Brorphine.[1][2] Brorphine itself is a potent synthetic opioid that acts as a full agonist at the MOR, with a potency greater than morphine.[3] This guide aims to consolidate the experimental data on this compound's mechanism of action and compare it with Brorphine to provide a clear understanding of its pharmacological profile.
Mechanism of Action: Signaling Pathway
Both this compound and Brorphine are potent agonists of the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Upon binding, these compounds induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways that produce analgesic effects, but also severe side effects like respiratory depression.
Comparative In Vitro Activity
Recent studies have characterized the in vitro pharmacological profiles of this compound and Brorphine, focusing on their binding affinity and functional activity at the mu-opioid receptor (MOR).
Quantitative Data Summary
| Compound | MOR Binding Affinity (Ki, nM) | MOR Activation (β-arrestin 2, EC50, nM) | MOR Activation (mini-Gαi, EC50, nM) |
| This compound | Data not specified | High Activity | High Activity |
| Brorphine | Data not specified | High Activity | High Activity |
| Data from in vitro characterization studies indicate that this compound and Brorphine are among the most active MOR agonists in their analogue class. |
Experimental Protocols
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compounds to the mu-opioid receptor.
-
Methodology: Competitive binding assays were performed using rat brain tissue. The assay measures the displacement of a radiolabeled ligand (e.g., [³H]DAMGO) from the MOR by the test compound (this compound or Brorphine). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).
2. MOR Activation Assays (β-arrestin 2 and mini-Gαi Recruitment):
-
Objective: To measure the functional agonism of the compounds at the MOR.
-
Methodology: These assays were conducted using HEK 293T cells engineered to express the human MOR. The recruitment of β-arrestin 2 or the activation of mini-Gαi proteins upon receptor activation by the test compound is measured. The potency (EC50) and efficacy of the compound are determined from the resulting concentration-response curves.
Comparative In Vivo Effects
The in vivo effects of this compound and Brorphine have been evaluated in animal models to assess their antinociceptive (pain-relieving) and respiratory depressant effects.
Quantitative Data Summary
| Compound | Antinociception (Mechanical) | Antinociception (Thermal) | Respiratory Depression |
| This compound | Highest Level of Antinociception | Highest Level of Antinociception | Pronounced Effect |
| Brorphine | Highest Level of Antinociception | Highest Level of Antinociception | Pronounced Effect |
| In vivo studies in male CD-1 mice demonstrated that both this compound and Brorphine induce the highest levels of antinociception among the tested analogues. |
Experimental Protocols
1. Antinociception Assays (Tail-Flick and Von Frey Tests):
-
Objective: To assess the analgesic effects of the compounds.
-
Methodology: Male CD-1 mice were administered the compounds intraperitoneally. Thermal antinociception was measured using the tail-flick test, which records the latency to withdraw the tail from a thermal stimulus. Mechanical antinociception was assessed using the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus.
2. Whole-Body Plethysmography:
-
Objective: To measure the effects of the compounds on respiration.
-
Methodology: Respiratory function in mice was monitored using non-invasive whole-body plethysmography. This technique measures changes in pressure inside a sealed chamber to determine respiratory parameters such as breathing frequency and tidal volume. The study found that both this compound and Brorphine induced significant respiratory depression.
Conclusion
Published findings demonstrate that this compound, similar to Brorphine, is a highly potent mu-opioid receptor agonist. Both compounds exhibit strong binding affinity and functional activity at the MOR in vitro, which translates to significant antinociceptive effects in vivo. However, these desirable analgesic properties are coupled with profound respiratory depression, a major limiting factor for the clinical use of opioids. The pharmaco-toxicological profile of these benzimidazolone opioids underscores their potential for substantial harm and highlights the ongoing need for the development of safer analgesics with a wider therapeutic window. Further research is required to fully elucidate the metabolic pathways and long-term toxicological effects of this compound.
References
Benchmarking Chlorphine's Activity Against Established Opioid Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel synthetic opioid Chlorphine's activity against established opioid receptor agonists. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in the understanding of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and selected established opioid receptor agonists at the mu-opioid receptor (MOR). Data for this compound and its structural analog brorphine are derived from the study by Vandeputte et al. (2024), while data for fentanyl and morphine are compiled from various cited sources.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Species/System | Reference |
| This compound | 4.8 | Rat Brain Homogenate | [1] |
| Brorphine | 24.2 | Rat Brain Tissue | [2] |
| Fentanyl | ~1.35 | Recombinant Human MOR | [1] |
| Morphine | ~1.2 | Rat Brain Homogenates |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Mu-Opioid Receptor Functional Activity (cAMP Accumulation Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Species/System | Reference |
| This compound | 1.5 | 110 | HEK293 cells expressing human MOR | [1] |
| Brorphine | 2.06 | >100 (relative to DAMGO) | Cells expressing human MOR | [2] |
| Fentanyl | 0.104 | Full Agonist | Cells expressing human MOR | |
| Morphine | 1.21 | Full Agonist | Cells expressing human MOR |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug.
Table 3: Mu-Opioid Receptor Functional Activity (GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Stimulation over Basal) | Species/System | Reference |
| This compound | 7.9 | 120 | Rat Brain Membranes | |
| Brorphine | 16.3 | 117.6 (relative to DAMGO) | Not Specified | |
| Fentanyl | 19 | 88.5 (relative to DAMGO) | Not Specified | |
| Morphine | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing the mu-opioid receptor (e.g., rat brain homogenate).
-
Radioligand with high affinity for the mu-opioid receptor (e.g., [³H]-DAMGO).
-
Test compound (this compound) and reference compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of the radioligand and K𝒹 is its dissociation constant.
-
GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding, providing a measure of the compound's efficacy and potency.
-
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Incubate the cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
-
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of the Gαi-coupled mu-opioid receptor.
-
Materials:
-
Intact cells expressing the mu-opioid receptor (e.g., HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) and reference compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured.
-
Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration to determine the IC₅₀ (functionally equivalent to EC₅₀ in this context) and Eₘₐₓ values.
-
Mandatory Visualizations
Signaling Pathway of a Mu-Opioid Receptor Agonist
Caption: Mu-opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationship of Pharmacological Parameters
Caption: Interrelationship of key pharmacological parameters.
References
- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chlorphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of Chlorphine, a novel synthetic opioid utilized as an analytical reference standard in research and forensic applications.
This compound, with the chemical formula C₂₀H₂₂ClN₃O, is a potent compound requiring meticulous disposal protocols to mitigate risks to personnel and the environment. Although its Safety Data Sheet (SDS) may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its nature as a synthetic opioid necessitates a cautious and compliant approach to its disposal.
Key Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| Chemical Formula | C₂₀H₂₂ClN₃O |
| CAS Number | 6440-26-2 |
| Molecular Weight | 355.9 g/mol |
| Physical State | Solid |
| Solubility | Slightly soluble in Ethanol and DMSO. Soluble in Methanol. |
Experimental Protocols for Proper Disposal
Given the absence of specific regulatory disposal guidelines for this compound, a conservative approach aligned with best practices for potent pharmaceuticals, particularly opioids and analytical reference standards, is imperative. The following step-by-step protocol outlines the recommended disposal procedure for this compound in a laboratory setting.
Personnel Safety First: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat to prevent skin contact.
Step 1: Segregation and Waste Collection
All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from general laboratory waste.
-
Solid Waste: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: For small residual quantities, such as rinsing glassware, use a suitable solvent (e.g., methanol) to rinse the container three times. Collect the solvent rinsate in a designated, leak-proof hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent used for rinsing, if applicable.
Step 2: Rendering the Compound Non-Retrievable
The primary objective in disposing of potent opioids is to render them "non-retrievable," preventing any possibility of misuse or environmental contamination.
-
Incineration (Preferred Method): The most effective and recommended method for the ultimate disposal of this compound is high-temperature incineration by a licensed hazardous waste management facility. This method is endorsed by the Drug Enforcement Administration (DEA) for the destruction of controlled substances and their analogues.[1]
-
Chemical Deactivation (Use with Caution): While chemical deactivation can be an alternative, it should be approached with extreme caution. The reaction of this compound with other chemicals for neutralization has not been formally studied, and there is a risk of producing unknown and potentially hazardous byproducts. Therefore, this method is not recommended without specific, validated protocols.
Step 3: Arranging for Professional Disposal
Once the this compound waste is securely collected and labeled, it must be disposed of through the institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup.
-
Documentation: Maintain a detailed record of the disposal process, including the date, the quantity of this compound disposed of, and the method of disposal. This documentation is crucial for regulatory compliance.
Step 4: Decontamination of Work Surfaces
After completing the disposal procedures, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Environmental and Safety Considerations
The Safety Data Sheet for this compound indicates that it is slightly hazardous to water.[1] Therefore, it is crucial to prevent its entry into groundwater, watercourses, or sewage systems.[1] Adherence to the outlined disposal procedures is the most effective way to prevent environmental contamination.
By implementing these rigorous disposal protocols, researchers and laboratory professionals can ensure the safe handling of this compound, protecting both themselves and the environment, thereby fostering a culture of safety and responsibility in the scientific community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
